molecular formula C2H4N4 B094729 Amitrole CAS No. 155-25-9

Amitrole

Cat. No.: B094729
CAS No.: 155-25-9
M. Wt: 84.08 g/mol
InChI Key: KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Description

Amitrole (3-Amino-1,2,4-triazole) is a non-selective, translocated herbicide of significant and ongoing value in agricultural and environmental research. Its primary established mechanism of action is the inhibition of lycopene cyclase, a key enzyme in the carotenoid biosynthesis pathway . This inhibition leads to chlorophyll photo-oxidation and the characteristic bleaching of plant tissues, making it a critical tool for studying pigment biosynthesis, plant physiology, and weed control mechanisms . Contemporary research leverages this compound to explore pressing challenges in modern agroscience. A prominent area of investigation involves the development of advanced, sustainable delivery systems to enhance herbicide efficiency and reduce environmental impact. Recent studies demonstrate its use in creating cooperative self-assembly materials with organic acids, which significantly improve foliar retention, reduce soil leaching, and enable temperature-responsive release profiles . Furthermore, this compound serves as an important compound in environmental fate and remediation studies. Research focuses on its detection in various matrices using advanced electrochemical sensors and its removal from water through processes like advanced oxidation . As a reference standard, it is also vital for monitoring pesticide residues and understanding ecological persistence. This combination of a well-defined biochemical mode of action and its utility in developing next-generation agricultural technologies makes this compound a relevant and valuable reagent for scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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Record name 3-amino-1,2,4-triazole
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DSSTOX Substance ID

DTXSID0020076
Record name Amitrole
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Color/Form

Transparent to off white crystalline powder

CAS No.

61-82-5, 65312-61-0, 65312-62-1
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Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
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Foundational & Exploratory

Amitrole: A Chemical Probe for Lycopene Cyclization and Carotenoid Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amitrole (3-amino-1,2,4-triazole; 3-AT) is a pleiotropic heterocyclic compound widely utilized in plant physiology and herbicide resistance research.[1][2][3] While historically categorized primarily as an inhibitor of histidine biosynthesis via imidazoleglycerol phosphate dehydratase (IGPD) , advanced mechanistic profiling has established this compound as a distinct inhibitor of lycopene cyclase (LCY) within the carotenoid biosynthetic pathway.

This guide details the technical application of this compound as a chemical probe to induce specific carotenoid deficiencies. Unlike Norflurazon, which blocks early desaturation steps (accumulating phytoene), this compound interrupts the pathway downstream at the cyclization of lycopene. This blockade results in the accumulation of lycopene and upstream intermediates, leading to the absence of photoprotective xanthophylls and subsequent photo-oxidative bleaching.

Part 1: Mechanistic Profiling & Mode of Action

The Dual-Target Mechanism

This compound operates through a bifurcated mechanism of action, affecting both amino acid metabolism and pigment biosynthesis. For researchers studying carotenoid flux, distinguishing these pathways is critical to experimental design.

Target PathwayEnzyme InhibitedImmediate Metabolic ConsequencePhysiological Phenotype
Histidine Biosynthesis Imidazoleglycerol phosphate dehydratase (IGPD)Depletion of histidine; cessation of protein synthesis.Stunted growth; general chlorosis.
Carotenoid Biosynthesis Lycopene

-cyclase (LCY-b)
Blockage of lycopene cyclization.[4]Accumulation of Lycopene ; loss of

-carotene and xanthophylls.[3][5]
The Bleaching Cascade (Photo-oxidation)

The "bleaching" phenotype observed in this compound-treated tissues is not merely a lack of pigment synthesis but an active destruction of the photosynthetic apparatus.

  • Inhibition of LCY: this compound blocks the conversion of lycopene to

    
    -carotene.
    
  • Loss of Photoprotection: Downstream xanthophylls (Violaxanthin, Zeaxanthin), which are essential for the Xanthophyll Cycle (non-photochemical quenching), are not synthesized.

  • ROS Generation: Without xanthophylls to quench triplet chlorophyll (

    
    Chl*) and singlet oxygen (
    
    
    
    O
    
    
    ), Reactive Oxygen Species (ROS) accumulate.
  • Thylakoid Destruction: ROS cause lipid peroxidation of the thylakoid membranes, destroying existing chlorophyll and preventing the assembly of Photosystem II.

Temperature Modulation

Research indicates a thermo-sensitive component to this compound efficacy.[6]

  • Low Temperature (20°C): High efficacy; severe inhibition of lycopene cyclase; massive accumulation of lycopene/precursors.

  • High Temperature (30°C): Reduced efficacy; partial recovery of

    
    -carotene synthesis, suggesting alternative enzymatic routes or reduced inhibitor binding affinity.
    

Part 2: Visualization of Signaling & Metabolic Pathways

Diagram 1: The Carotenoid Biosynthesis Blockade

This diagram illustrates the specific enzymatic step inhibited by this compound compared to other common inhibitors like Norflurazon.

CarotenoidPathway cluster_cyclization Cyclization Step (Target) GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene ZetaCarotene ζ-Carotene Phytoene->ZetaCarotene PDS Lycopene Lycopene (Accumulates with this compound) ZetaCarotene->Lycopene ZDS BetaCarotene β-Carotene Lycopene->BetaCarotene LCY-b AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCY-e Xanthophylls Xanthophylls (Violaxanthin, Zeaxanthin) BetaCarotene->Xanthophylls PDS PDS (Phytoene Desaturase) Norflurazon Norflurazon (Inhibitor) Norflurazon->PDS LCY LCY (Lycopene Cyclase) This compound This compound (Inhibitor) This compound->LCY

Caption: this compound specifically targets Lycopene Cyclase (LCY), causing Lycopene accumulation, unlike Norflurazon which targets PDS.

Part 3: Experimental Protocols

Protocol A: this compound Inhibition Assay in Arabidopsis thaliana

This protocol is designed to validate the inhibition of lycopene cyclase by quantifying the accumulation of upstream intermediates.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Growth Medium: 0.5x Murashige & Skoog (MS) agar + 1% Sucrose.

  • This compound Stock: 100 mM in sterile water (Filter sterilized).

  • Solvent: 100% Acetone (HPLC grade).

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare 0.5x MS agar plates.

    • Add this compound to the molten agar (approx. 50°C) to achieve final concentrations of 0

      
      M (Control) , 50 
      
      
      
      M
      , and 125
      
      
      M
      .
    • Note: 125

      
      M is the standard "bleaching" dose for robust inhibition in barley and Arabidopsis.
      
  • Stratification & Growth:

    • Surface sterilize seeds and plate on the prepared media.

    • Stratify at 4°C in the dark for 2 days to synchronize germination.

    • Transfer to a growth chamber: 20°C (Critical: Lower temp enhances this compound efficacy), 16h light / 8h dark photoperiod, 100

      
      mol m
      
      
      
      s
      
      
      light intensity.
    • Grow for 7–10 days .

  • Phenotypic Assessment:

    • Observe seedlings for "bleaching" (white/pale leaves) starting from the center of the rosette.

    • Self-Validation: If control plants are green and 125

      
      M plants are white/pale yellow, the treatment is effective.
      
  • Pigment Extraction:

    • Harvest 100 mg of leaf tissue (fresh weight).

    • Freeze in liquid nitrogen and grind to a fine powder.

    • Add 1 mL cold 100% Acetone. Vortex vigorously for 1 min.

    • Centrifuge at 10,000 x g for 5 min at 4°C.

    • Collect supernatant.[7] Repeat extraction until the pellet is colorless.

    • Filter supernatant through a 0.2

      
      m PTFE filter into an HPLC vial.
      
Protocol B: HPLC Analysis of Carotenoid Accumulation

Objective: To distinguish this compound inhibition (Lycopene accumulation) from PDS inhibition (Phytoene accumulation).

HPLC Conditions:

  • Column: C30 Reverse-Phase Carotenoid Column (e.g., YMC Carotenoid, 4.6 x 250 mm).

  • Mobile Phase A: Methanol/MTBE/Water (81:15:4 v/v).

  • Mobile Phase B: Methanol/MTBE/Water (6:90:4 v/v).

  • Gradient: Linear gradient from 100% A to 100% B over 45 mins.

  • Detection: Diode Array Detector (DAD). Monitor at 286 nm (Phytoene), 450 nm (Lutein/

    
    -Carotene), and 470/503 nm  (Lycopene).
    

Data Interpretation:

PigmentRetention Time (Approx)Control ProfileThis compound Profile (125

M)

-Carotene
35-40 minHigh PeakAbsent / Trace
Lutein 20-25 minHigh PeakReduced
Lycopene 30-35 minTrace / AbsentSignificant Peak

-Carotene
28-32 minAbsentModerate Peak (Variable)
Phytoene 10-15 minAbsentAbsent (Distinguishes from Norflurazon)

Part 4: Technical Nuances & Troubleshooting

The Histidine Interference

Because this compound inhibits IGPD, histidine starvation can confound results by inhibiting general protein synthesis.

  • Solution: To isolate the carotenoid effect, supplement the growth media with 1 mM L-Histidine . This rescues the amino acid pathway, allowing researchers to attribute the remaining bleaching phenotype strictly to carotenoid inhibition and photo-oxidation.

Experimental Workflow Diagram

Workflow Step1 Seedling Growth (7 Days, 20°C) +/- 125µM this compound Step2 Tissue Harvest (Flash Freeze) Step1->Step2 Step3 Acetone Extraction (Keep in Dark/Cold) Step2->Step3 Step4 HPLC Analysis (C30 Column) Step3->Step4 Decision Check Absorbance Spectra Step4->Decision ResultA Peak @ 286nm (Phytoene) = PDS Inhibition Decision->ResultA Norflurazon Control ResultB Peak @ 470/500nm (Lycopene) = this compound Effect Decision->ResultB This compound Sample

Caption: Workflow to confirm this compound mechanism via spectral analysis of accumulated intermediates.

References

  • Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of Carotenoid Synthesis as a Mechanism of Action of this compound, Dichlormate, and Pyriclor.[1] Plant Physiology, 47(1), 144–148.[1][8] Link[1]

  • La Rocca, N., Rascio, N., Oster, U., & Rüdiger, W. (1998). this compound treatment of etiolated barley seedlings leads to deregulation of tetrapyrrole synthesis and to reduced expression of Lhcb and RbcS genes. Planta, 205, 84-91. Link

  • Agnolucci, L., Dalla Vecchia, F., Barbato, R., & Rascio, N. (1996). this compound Effects on Chloroplasts of Barley Plants Grown at Different Temperatures.[5] Journal of Plant Physiology, 147(3-4), 493-502. Link

  • Rascio, N., Dalla Vecchia, F., La Rocca, N., & Barbato, R. (1996). Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in this compound and norflurazon-treated barley leaves. Journal of Experimental Botany, 47(304), 1779–1785. Link

  • Cunningham, F. X., & Gantt, E. (1998). Genes and Enzymes of Carotenoid Biosynthesis in Plants. Annual Review of Plant Physiology and Plant Molecular Biology, 49, 557-583. Link

Sources

Technical Whitepaper: Biogeochemical Fate and Catabolism of Amitrole in Soil Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amitrole (CAS 61-82-5) is a non-selective triazole herbicide characterized by high water solubility and a unique mode of action involving the inhibition of carotenoid synthesis and catalase activity. For researchers and drug development professionals, this compound serves as a critical case study in the metabolic stability of nitrogen-rich heterocycles. While its primary application is agrochemical, its degradation pharmacokinetics—involving oxidative ring cleavage and N-glucosyl conjugation—parallels the metabolism of triazole-based pharmaceutical pharmacophores.

This guide delineates the biochemical pathway of this compound degradation in soil, identifying the specific enzymatic transformations driven by microbial isolates (e.g., Shinella sp., Pseudomonas sp.) and providing a validated LC-MS/MS protocol for its quantification in complex matrices.

Part 1: Physicochemical Profile & Bioavailability

This compound presents a "polar paradox" in environmental chemistry: it is highly water-soluble yet can exhibit unexpected persistence due to specific adsorption mechanisms. Understanding this is a prerequisite for interpreting degradation data.

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Degradation
Molecular Formula

High nitrogen content; carbon-limited energy source for microbes.
Water Solubility

(at

)
High mobility in soil pore water; readily available for microbial uptake.

4.17 (protonation of ring N)Exists as a cation in acidic soils, increasing adsorption to clay minerals.

(Soil Adsorption)

(Low to Moderate)
Leaching potential is high, but "aging" in soil leads to irreversible binding.
Half-Life (

)
2 – 28 days (Aerobic)Rapidly degraded by microbial activity; persistence increases in sterile conditions.

Mechanistic Insight: Unlike lipophilic compounds that partition into soil organic matter, this compound interacts with soil via cation exchange (at low pH) and ligand exchange with transition metals (Cu, Ni, Co). This chelation capability can sequester the molecule, protecting it from microbial degradation and complicating extraction protocols.

Part 2: The Biochemical Degradation Pathway

The core catabolism of this compound in soil is biotic. Sterile soil studies consistently show negligible degradation, confirming that hydrolysis and photolysis are minor contributors compared to microbial metabolism.

Microbial Drivers

Specific soil bacteria, notably Shinella sp., Bacillus sp., and Pseudomonas strains, have been identified as competent degraders. These organisms utilize this compound as a sole source of carbon and nitrogen.

The Oxidative Cleavage Pathway

The degradation mechanism involves the destabilization of the stable 1,2,4-triazole ring. The consensus pathway involves an initial hydroxylation followed by ring cleavage.

  • Hydroxylation: The pathway initiates with the oxidation of the triazole ring, likely catalyzed by a monooxygenase, converting this compound (3-amino-1,2,4-triazole) to 5-hydroxy-amitrole (also referred to as 1,2,4-triazol-3-one derivatives).

  • Ring Cleavage: The heterocyclic ring is cleaved, generating linear nitrogenous intermediates. Key metabolites identified include N-hydrazonomethyl-formamide .

  • Mineralization: The linear fragments are hydrolyzed into Semicarbazide and Urea , which are subsequently mineralized by urease enzymes into

    
     and 
    
    
    
    .
Visualization of the Pathway

The following diagram illustrates the catabolic flow from parent compound to mineralization.

AmitroleDegradation cluster_soil Soil Microbial Environment (Aerobic) This compound This compound (3-amino-1,2,4-triazole) Hydroxy Intermediate I (5-hydroxy-amitrole / Triazol-3-one) This compound->Hydroxy  Monooxygenase (Oxidative Attack)   Cleavage Ring Cleavage Product (N-hydrazonomethyl-formamide) Hydroxy->Cleavage  Ring Fission   Semicarb Semicarbazide Cleavage->Semicarb  Hydrolysis   Urea Urea Cleavage->Urea  Hydrolysis   Mineral Mineralization (CO2 + NH3) Semicarb->Mineral  Microbial Metabolism   Urea->Mineral  Urease Activity  

Figure 1: Proposed biochemical catabolism of this compound in soil bacteria (e.g., Shinella sp.), progressing from oxidative attack to mineralization.[1]

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying this compound is notoriously difficult due to its high polarity (it elutes in the void volume of C18 columns) and amphoteric nature. Standard multi-residue methods (like QuEChERS) often yield poor recovery (<50%).

The Solution: A modified QuPPe (Quick Polar Pesticides) method utilizing acidified methanol extraction and Porous Graphitic Carbon (PGC) chromatography.

Experimental Protocol

Step 1: Sample Preparation & Extraction

  • Weigh

    
     of homogenized soil into a 50 mL centrifuge tube.
    
  • Internal Standard: Add

    
     of isotopically labeled this compound (
    
    
    
    -amitrole) solution (
    
    
    ).
  • Extraction Solvent: Add

    
     of Methanol containing 
    
    
    
    Formic Acid.
    • Causality: Acidification protonates the this compound (

      
       4.17), disrupting interactions with soil silicates and improving solubility in methanol.
      
  • Agitation: Shake vigorously for 1 minute (Geneva shaker) and sonicate for 15 minutes to disrupt soil aggregates.

  • Centrifugation: Centrifuge at

    
     for 10 minutes.
    
  • Filtration: Filter the supernatant through a

    
     PTFE filter into a plastic vial (avoid glass, as this compound can adsorb to glass surfaces).
    

Step 2: LC-MS/MS Instrumentation

  • Column: Hypercarb (Porous Graphitic Carbon),

    
    .
    
    • Why PGC? PGC retains highly polar planar molecules via charge-induced interactions, unlike C18 which relies on hydrophobic retention.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient: 0-2 min (100% A)

    
     10 min (10% A).
    

Step 3: Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
    
    
  • Quantifier Transition:

    
     (Collision Energy: 25 eV).
    
  • Qualifier Transition:

    
    .
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Soil Sample (10g) Spike Add IS (15N-Amitrole) Sample->Spike Extract Extraction (MeOH + 1% FA) Spike->Extract Sonicate Sonication (15 min) Extract->Sonicate Centrifuge Centrifuge (4000 rpm) Sonicate->Centrifuge Filter Filter (0.22 um PTFE) Centrifuge->Filter LCMS LC-MS/MS (Hypercarb Column) Filter->LCMS

Figure 2: Optimized analytical workflow for the extraction and quantification of this compound from soil matrices.

Part 4: Toxicology & Drug Development Context

For pharmaceutical scientists, this compound is a reference compound for Thyroperoxidase (TPO) inhibition .

  • Mechanism: this compound inhibits catalase and peroxidase enzymes by binding to the heme iron. In the thyroid, this prevents the iodination of tyrosine, leading to reduced T3/T4 levels and compensatory TSH release (goitrogenic effect).

  • Metabolic Stability Relevance: The resistance of the 1,2,4-triazole ring to rapid mammalian metabolism (compared to the rapid microbial degradation in soil) makes it a relevant scaffold for designing drugs where metabolic stability is desired, provided the TPO toxicity liability is managed.

  • Safety Assessment: In drug development, screening against TPO using an this compound-positive control is a standard safety assay for compounds containing triazole or imidazole moieties.

References

  • European Commission. (2016). Review report for the active substance this compound.[2][3][4][5] EU Pesticides Database. Link

  • Pose-Juan, E., et al. (2017). Chemical versus Microbial Decomposition of this compound in Soil.[3][6] Weed Science.[3] Link

  • EURL-SRM. (2012). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). European Union Reference Laboratory.[5] Link

  • Agilent Technologies. (2015). Trace Level Determination of this compound in Water by LC/MS/MS. Application Note. Link

  • PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Link

Sources

The Herbicidal Action of Amitrole on Chlorophyll Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of the molecular mechanisms by which the triazole herbicide amitrole disrupts chlorophyll synthesis in plants. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and plant biology. The guide elucidates this compound's dual-pronged mode of action, targeting both carotenoid and amino acid biosynthesis, which culminates in the characteristic bleaching of plant tissues. Detailed experimental protocols for quantifying these effects and visualizing the subcellular damage are provided to facilitate further research and understanding of this widely used herbicide.

Introduction: Unveiling the Bleaching Effect of this compound

This compound (3-amino-1,2,4-triazole) is a non-selective, post-emergent herbicide that has been in use for several decades for the control of a broad spectrum of annual and perennial weeds.[1] Its most striking visual effect on susceptible plants is a pronounced bleaching or albinism of the foliage, a direct consequence of the loss of chlorophyll and other pigments.[2] This guide delves into the intricate biochemical and cellular processes that are disrupted by this compound, leading to this dramatic phenotype. We will explore its primary mechanism of action—the inhibition of carotenoid biosynthesis—and its secondary impact on histidine biosynthesis, providing a comprehensive overview of its phytotoxicity.

Primary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

The principal herbicidal activity of this compound stems from its interference with the carotenoid biosynthetic pathway.[3] Carotenoids are essential pigments in plants, serving two critical functions: as accessory light-harvesting pigments and, more importantly, as photoprotective agents that quench reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is highly susceptible to photooxidation and subsequent degradation.[4][5]

This compound's inhibitory action leads to the accumulation of several carotenoid precursors, notably phytoene, phytofluene, and ζ-carotene.[6][7] This accumulation points to the disruption of the desaturation steps in the early part of the carotenoid pathway. While the precise molecular target was initially considered unknown, evidence suggests that this compound inhibits the activity of two key enzymes:

  • ζ-Carotene Desaturase (ZDS): This enzyme catalyzes the conversion of ζ-carotene to lycopene. Inhibition of ZDS is consistent with the observed accumulation of ζ-carotene in this compound-treated plants.[8]

  • Lycopene Cyclase: Following the formation of lycopene, this enzyme is responsible for the cyclization of lycopene to form α- and β-carotene, the precursors for downstream xanthophylls.[8][9] Inhibition at this stage would also lead to a depletion of protective carotenoids.

The net result of this enzymatic inhibition is a severe deficiency in the carotenoids necessary to protect chlorophyll from the high-energy transfer during photosynthesis. Under light conditions, the unprotected chlorophyll molecules are rapidly destroyed, leading to the characteristic bleached appearance of the plant.[4][5]

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Lycopene Lycopene Zeta_Carotene->Lycopene Carotenes α- & β-Carotene Lycopene->Carotenes Xanthophylls Xanthophylls (Lutein, Zeaxanthin, etc.) Carotenes->Xanthophylls This compound This compound This compound->Zeta_Carotene Inhibition This compound->Lycopene Inhibition

Inhibition of Carotenoid Biosynthesis by this compound.

Secondary Target: Imidazoleglycerol-Phosphate Dehydratase and Histidine Biosynthesis

In addition to its effects on carotenoid synthesis, this compound is also known to inhibit imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the biosynthesis of the amino acid histidine.[10][11] The histidine biosynthetic pathway is essential for plant growth and development and is not present in animals, making it an attractive target for herbicides.[4][12]

The direct mechanistic link between the inhibition of histidine biosynthesis and the bleaching effect of this compound is less clear than its impact on carotenoid synthesis. However, several hypotheses can be proposed:

  • Pleiotropic Effects on Plastid Development: Histidine biosynthesis is interconnected with nucleotide metabolism, which is crucial for the synthesis of nucleic acids and energy carriers within the plastid.[13] Disruption of this pathway could have broad, indirect effects on chloroplast development and function, including the expression of genes involved in pigment synthesis.

  • Cross-Pathway Regulation: The inhibition of one metabolic pathway can lead to regulatory feedback on other interconnected pathways. Treatment of plants with IGPD inhibitors has been shown to affect the gene expression of enzymes in other amino acid and purine biosynthesis pathways.[10] It is plausible that such cross-talk could also impact the expression of genes related to chlorophyll and carotenoid biosynthesis.

Further research is required to fully elucidate the contribution of IGPD inhibition to the overall herbicidal efficacy of this compound and its specific impact on chlorophyll synthesis.

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) PRATP Phosphoribosyl-ATP PRPP->PRATP ATP ATP ATP->PRATP IGP Imidazoleglycerol phosphate (IGP) PRATP->IGP ... IAP Imidazoleacetol phosphate (IAP) IGP->IAP Imidazoleglycerol-phosphate dehydratase (IGPD) Histidinol_P Histidinol phosphate IAP->Histidinol_P ... Histidine Histidine Histidinol_P->Histidine ... This compound This compound This compound->IGP Inhibition

Inhibition of Histidine Biosynthesis by this compound.

Experimental Assessment of this compound's Effects

To quantitatively and qualitatively assess the impact of this compound on chlorophyll synthesis, a combination of spectrophotometric and microscopic techniques is employed.

Quantification of Photosynthetic Pigments

The concentrations of chlorophyll a, chlorophyll b, and total carotenoids can be determined spectrophotometrically following extraction from leaf tissue.

Protocol: Spectrophotometric Quantification of Chlorophylls and Carotenoids

  • Sample Preparation:

    • Harvest a known fresh weight of leaf tissue (e.g., 50 mg) from both control and this compound-treated plants.[7]

    • Immediately place the tissue in a mortar and pestle with a small amount of liquid nitrogen to flash-freeze and facilitate grinding.

  • Pigment Extraction:

    • Grind the frozen tissue to a fine powder.

    • Add 10 mL of 80% acetone (or 100% methanol) to the mortar and continue grinding until a homogenous slurry is formed.[7][14]

    • Transfer the slurry to a centrifuge tube.[14]

    • Rinse the mortar and pestle with an additional 5 mL of the solvent and add it to the centrifuge tube.

  • Clarification of Extract:

    • Centrifuge the extract at 10,000 rpm for 15 minutes at 4°C.[7]

    • Carefully collect the supernatant, which contains the pigments.

  • Spectrophotometric Measurement:

    • Using a spectrophotometer, measure the absorbance of the supernatant at 663 nm, 652 nm, and 470 nm, using the extraction solvent as a blank.

    • The absorbance at 750 nm should also be measured to correct for turbidity.[6]

  • Calculation of Pigment Concentrations:

    • The concentrations of chlorophyll a, chlorophyll b, and total carotenoids (in µg/mL) can be calculated using the following equations (for 80% acetone):

      • Chlorophyll a = 12.21 * (A663) - 2.81 * (A646)

      • Chlorophyll b = 20.13 * (A646) - 5.03 * (A663)

      • Total Carotenoids = (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 227

Table 1: Expected Pigment Concentrations in Control vs. This compound-Treated Plants

PigmentControl Plants (µg/g FW)This compound-Treated Plants (µg/g FW)
Chlorophyll aHighSignificantly Reduced
Chlorophyll bHighSignificantly Reduced
Total CarotenoidsHighSignificantly Reduced
Visualization of Chloroplast Ultrastructure

Transmission electron microscopy (TEM) is a powerful tool to visualize the subcellular damage caused by this compound, particularly the disruption of chloroplast structure.

Protocol: Transmission Electron Microscopy of Plant Leaf Tissue

  • Tissue Fixation:

    • Excise small sections (approx. 1 mm²) of leaf tissue from control and this compound-treated plants.[6]

    • Immediately immerse the tissue in a primary fixative solution (e.g., 3% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4) for 2-4 hours at 4°C.[6]

  • Post-fixation:

    • Rinse the tissue in buffer and then post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[6]

  • Dehydration:

    • Dehydrate the tissue through a graded series of ethanol or acetone concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[8]

  • Infiltration and Embedding:

    • Infiltrate the dehydrated tissue with a resin (e.g., Spurr's resin) by gradually increasing the resin concentration in the solvent.

    • Embed the tissue in pure resin in molds and polymerize at 60-70°C for 12-16 hours.[2]

  • Sectioning and Staining:

    • Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

Expected Observations:

  • Control Chloroplasts: Well-organized grana stacks, distinct thylakoid membranes, and a dense stroma.

  • This compound-Treated Chloroplasts: Disorganized or absent grana, swollen and vesiculated thylakoids, and a less dense stroma. The overall chloroplast envelope may also appear damaged.

TEM_Workflow Start Leaf Tissue Sample Fixation Primary Fixation (Glutaraldehyde) Start->Fixation PostFixation Post-fixation (Osmium Tetroxide) Fixation->PostFixation Dehydration Dehydration (Ethanol/Acetone Series) PostFixation->Dehydration Infiltration Resin Infiltration Dehydration->Infiltration Embedding Embedding & Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging

Sources

The Environmental Trajectory of Amitrole: A Technical Guide to its Fate and Persistence

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Environmental Lifecycle of a Widely Used Herbicide

Amitrole (3-amino-1,2,4-triazole) has been a significant tool in vegetation management for decades. Its efficacy as a non-selective, systemic herbicide has made it valuable in agriculture, industrial site maintenance, and aquatic weed control.[1] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent behavior, transformation, and ultimate fate. This technical guide provides an in-depth analysis of the environmental fate and persistence of this compound, designed for researchers, environmental scientists, and professionals in drug and chemical development. Our focus is to move beyond a mere recitation of data, instead providing a causal narrative grounded in the physicochemical properties of the molecule and the dynamic environmental systems it enters. We will explore the intricate interplay of biotic and abiotic factors that govern its degradation, mobility, and potential for bioaccumulation, supported by established experimental methodologies and authoritative data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any compound is fundamentally dictated by its intrinsic physicochemical properties. For this compound, its high water solubility and low octanol-water partition coefficient are the lynchpins of its behavior.

PropertyValueInterpretationSource
Molecular Formula C₂H₄N₄-[1]
Molecular Weight 84.08 g/mol -[1]
Water Solubility 280,000 mg/L (at 25°C)High potential for mobility in aqueous environments.[1]
log K_ow_ (Octanol-Water Partition Coefficient) -0.97Low potential for bioaccumulation in fatty tissues.
Vapor Pressure < 1 x 10⁻⁵ Pa (at 20°C)Not significantly volatile from soil or water surfaces.
pKa 4.14Weak base; speciation is pH-dependent.

This profile suggests a compound that will readily partition into the aqueous phase of soil and aquatic systems, with a low affinity for organic matter and lipids. Its low vapor pressure indicates that atmospheric transport via volatilization is not a significant dissipation pathway.

Degradation: The Transformation and Breakdown of this compound

The persistence of this compound in the environment is largely determined by the rate and extent of its degradation through both biological and non-biological processes.

Biotic Degradation: The Primary Pathway

Microbial degradation is the principal mechanism for the dissipation of this compound from soil and aquatic systems. A diverse array of soil microorganisms, including bacteria and fungi, utilize this compound as a source of carbon and nitrogen.

The degradation of this compound is significantly more rapid under aerobic conditions compared to anaerobic environments. Under aerobic conditions, mineralization to carbon dioxide is the primary degradation pathway.[2] The half-life of this compound in soil under aerobic conditions is typically in the range of 2 to 4 weeks, though this can vary depending on soil type, temperature, and microbial activity.[1] In anaerobic settings, such as saturated soils or anoxic sediments, the degradation rate is substantially slower, with the potential for persistence.

While the complete microbial degradation pathway of this compound is complex and can vary between different microbial species, a generally accepted initial step involves the opening of the triazole ring. Further degradation proceeds through a series of intermediates, which are then funneled into central metabolic pathways.

Microbial_Degradation_of_this compound This compound This compound (3-amino-1,2,4-triazole) Ring_Opening Triazole Ring Opening This compound->Ring_Opening Microbial Enzymes (e.g., amidases, oxidoreductases) Intermediates Various Aliphatic Intermediates Ring_Opening->Intermediates Mineralization Mineralization Intermediates->Mineralization CO2 CO₂ Mineralization->CO2 H2O H₂O Mineralization->H2O Biomass Microbial Biomass Mineralization->Biomass

Abiotic Degradation: A Secondary Role

While microbial action is the primary driver of this compound degradation, abiotic processes can contribute to its transformation under specific conditions.

  • Photodegradation: The direct photolysis of this compound in aqueous solutions by sunlight is generally considered to be a slow process. However, the presence of photosensitizing substances, such as dissolved organic matter (humic and fulvic acids), can accelerate its photodegradation through the generation of reactive oxygen species. The rate of photodegradation is also influenced by pH.[3]

  • Hydrolysis: this compound is stable to hydrolysis at neutral and acidic pH.[4] Under alkaline conditions, hydrolysis can occur, but the rate is generally slow compared to microbial degradation under optimal conditions. Therefore, hydrolysis is not considered a major degradation pathway in most environmental compartments.

Mobility and Transport: this compound's Movement Through the Environment

The high water solubility and low affinity for soil organic matter suggest that this compound has the potential for high mobility in soil. However, its actual mobility is a more nuanced issue, influenced by soil properties.

Soil Sorption and Leaching

The mobility of a pesticide in soil is inversely related to its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A low Koc value indicates weak sorption and a higher potential for leaching.

While this compound's chemical properties suggest a low Koc, experimental evidence indicates that its mobility can be moderate. This is due to its ability to bind to soil constituents through mechanisms other than simple partitioning into organic matter, such as cation exchange with clay minerals, particularly in acidic soils.[2] The presence of dissolved organic matter (DOM) can have a complex effect on this compound's mobility. Under aerobic conditions, strong binding to soil can limit leaching even in the presence of DOM.[2] Conversely, under anaerobic conditions, DOM may increase the transport of this compound.[2]

Table of this compound Soil Sorption Coefficients (Koc)

Soil TypeOrganic Carbon (%)pHKoc (mL/g)Mobility PotentialReference
Sandy Loam1.5 - 2.56.0 - 7.050 - 150Moderate to High[5]
Silt Loam2.0 - 3.55.5 - 6.5100 - 250Moderate[5]
Clay Loam3.0 - 5.05.0 - 6.0200 - 400Low to Moderate[5]

The potential for this compound to leach into groundwater is a key consideration in its environmental risk assessment. Its high water solubility and variable soil sorption mean that under conditions of high rainfall and in soils with low organic matter and clay content, there is a risk of downward movement through the soil profile.

Fate in Aquatic Systems

Once in aquatic environments, this compound will primarily reside in the water column due to its high solubility.[6] Mineralization is slower in aquatic systems compared to aerobic soils.[2] A significant portion of applied this compound can partition into the sediment, where it can become bound and less available for degradation or uptake by organisms.[2] In water/sediment model ecosystems, up to 80.6% of applied ¹⁴C-labelled this compound has been shown to transfer to the sediment, with a substantial fraction forming non-extractable bound residues.[2]

Amitrole_Environmental_Fate Soil_Surface Soil_Surface Photodegradation Photodegradation Soil_Surface->Photodegradation Runoff Runoff Soil_Surface->Runoff Soil_Matrix Soil_Matrix Microbial_Degradation Microbial_Degradation Soil_Matrix->Microbial_Degradation Sorption Sorption Soil_Matrix->Sorption Surface_Water Surface_Water Runoff->Surface_Water Surface_Water->Photodegradation Sediment Sediment Sediment->Microbial_Degradation

Bioaccumulation Potential: A Low Concern

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log K_ow_).

Experimental Methodologies for Environmental Fate Assessment

The assessment of the environmental fate and persistence of a chemical like this compound relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.

Biodegradation Assessment (OECD 301)

The "Ready Biodegradability" of a substance can be assessed using the OECD 301 series of tests.[8][9][10][11] For a highly water-soluble compound like this compound, the following tests are particularly relevant:

  • OECD 301B: CO₂ Evolution Test: This method measures the amount of CO₂ produced by microorganisms as they degrade the test substance.

  • OECD 301D: Closed Bottle Test: This test measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and a microbial inoculum.[8]

Protocol Outline for OECD 301B (CO₂ Evolution Test):

  • Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Inoculum: An inoculum of microorganisms is obtained from a suitable source, such as the effluent of a domestic wastewater treatment plant.

  • Test Flasks: The test medium and inoculum are added to flasks. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • CO₂ Measurement: The CO₂ evolved from the flasks is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

Soil Sorption/Desorption (OECD 106)

The "Adsorption - Desorption Using a Batch Equilibrium Method" (OECD 106) is the standard protocol for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[12][13][14]

Protocol Outline for OECD 106 (Batch Equilibrium Method):

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are selected.

  • Test Solutions: Solutions of the test substance (often radiolabeled for ease of detection) are prepared in a 0.01 M CaCl₂ solution.

  • Equilibration: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are agitated for a predetermined time to reach equilibrium.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is determined. The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Bioaccumulation in Fish (OECD 305)

The "Bioaccumulation in Fish: Aqueous and Dietary Exposure" test (OECD 305) is used to determine the Bioconcentration Factor (BCF) of a chemical.[15][16][17]

Protocol Outline for OECD 305 (Aqueous Exposure):

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, untreated water for a depuration period.

  • Sampling and Analysis: Fish and water samples are taken at regular intervals during both the uptake and depuration phases and analyzed for the concentration of the test substance.

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring this compound and its metabolites in environmental matrices. Due to its high polarity and low molecular weight, the analysis of this compound can be challenging.

High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.[4][18]

  • HPLC with UV Detection: This method is suitable for relatively high concentrations of this compound but may lack the sensitivity for trace-level environmental monitoring.[18]

  • HPLC with Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective determination of this compound and its degradation products in complex environmental samples at low concentrations.[6][19] Pre-column derivatization can be employed to improve the chromatographic retention and detection of the polar this compound molecule.[6][18]

Sample Preparation:

  • Water Samples: Direct injection may be possible for clean water samples when using highly sensitive LC-MS/MS instrumentation.[19] For trace analysis, solid-phase extraction (SPE) is often used to concentrate the analyte and remove interfering matrix components.

  • Soil and Sediment Samples: Extraction with a suitable solvent (e.g., methanol-water mixture) is typically the first step, followed by a clean-up procedure to remove co-extracted interfering substances before instrumental analysis.[4]

Conclusion: A Moderately Persistent and Mobile Herbicide

The environmental fate of this compound is characterized by a dynamic interplay of its inherent physicochemical properties and the diverse conditions of the receiving environment. Its high water solubility predisposes it to mobility, particularly in soils with low organic matter and clay content, posing a potential risk for groundwater contamination. However, its interaction with soil colloids can moderate this mobility.

The primary route of dissipation for this compound is microbial degradation, which proceeds relatively quickly under aerobic conditions but is significantly slower in anaerobic environments. Abiotic degradation processes such as photolysis and hydrolysis play a secondary role in its overall environmental persistence.

Crucially, the low octanol-water partition coefficient of this compound translates to a low potential for bioaccumulation in aquatic and terrestrial organisms.

A comprehensive understanding of these processes, grounded in standardized experimental methodologies, is vital for the accurate assessment of the environmental risks associated with the use of this compound and for the development of sustainable management practices. Future research should continue to focus on elucidating the complete microbial degradation pathways and identifying the specific microbial consortia involved, as well as generating more extensive data on its behavior in a wider range of environmental conditions.

References

  • Degradation of this compound by excitation of iron(III) aquacomplexes in aqueous solutions. (2025). ResearchGate. Retrieved from [Link]

  • Environmental fate of this compound: influence of dissolved organic matter. (n.d.). PubMed. Retrieved from [Link]

  • This compound in freshwater and marine water. (2000). Water Quality Australia. Retrieved from [Link]

  • Identification of the major degradation pathways of ticagrelor. (n.d.). PubMed. Retrieved from [Link]

  • The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. (2024). MDPI. Retrieved from [Link]

  • The method for determining this compound residue in soil is presented. (n.d.). EPA. Retrieved from [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. (2018). MDPI. Retrieved from [Link]

  • Determination of the herbicide this compound in water with pre-column derivatization, liquid chromatography and tandem mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Determination of this compound in environmental water samples with precolumn derivatization by high-performance liquid chromatography. (2009). PubMed. Retrieved from [Link]

  • Pesticide Half-Life Chart. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • Chemical Versus Microbial Decomposition of this compound in Soil. (2017). Weed Science. Retrieved from [Link]

  • Values of KOC calculated for unamended (US) and amended (AS) soils (n = 3) for fluroxypyr and triclopyr. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. (n.d.). Situ Biosciences. Retrieved from [Link]

  • OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. (n.d.). Situ Biosciences. Retrieved from [Link]

  • Appendix H - Fish Bioconcentration Factors. (n.d.). OEHHA. Retrieved from [Link]

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved from [Link]

  • Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. (2025). PubMed Central. Retrieved from [Link]

  • Types of OECD 301 Biodegradation Tests. (n.d.). Aropha. Retrieved from [Link]

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure. (n.d.). Fraunhofer IME. Retrieved from [Link]

  • Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). (2016). ChemSafetyPro.COM. Retrieved from [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (n.d.). PMC - NIH. Retrieved from [Link]

  • Predicting the Bioconcentration Factor in Fish from Molecular Structures. (n.d.). PMC. Retrieved from [Link]

  • The effects of microbial degradation on ignitable liquids. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Method for Amitrol (Agricultural Products). (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • Adsorption coefficient relationships versus typical soil characteristics for different agrochemical classes. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • Bioaccumulation in fish. (n.d.). Pesticide Registration Toolkit. Retrieved from [Link]

  • OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH. Retrieved from [Link]

  • Further development of screening tests for the evaluation of potential PBT substances. (n.d.). Umweltbundesamt. Retrieved from [Link]

  • Effects of Secondary Plant Metabolites on Microbial Populations: Changes in Community Structure and Metabolic Activity in Contaminated Environments. (2016). PubMed Central. Retrieved from [Link]

  • Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • Fish Bioconcentration Data Requirement: Guidance for Selection of Number of Treatment Concentrations. (2020). EPA. Retrieved from [Link]

  • This compound. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • TRAcE LEVEL dETERMINATION Of this compound IN suRfAcE ANd GROuNd WATER by dIREcT AquEOus INjEcTION ON ThE AGILENT 6495 Lc/Ms/Ms. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Relationship between half-life of amisulbrom hydrolysis and pH,... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (2025). ResearchGate. Retrieved from [Link]

  • A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organism. (n.d.). Simon Fraser University. Retrieved from [Link]

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (n.d.). Ibacon. Retrieved from [Link]

  • Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil. (2020). PEARL - Plymouth Electronic Archive and Research Library. Retrieved from [Link]

  • ECO33: Use & Interpretation Of Dietary Bioaccumulation Tests For Hydrophobic Chemicals (2017-2018). (n.d.). Cefic-Lri. Retrieved from [Link]

  • OECD 106: Adsorption-desorption using a batch equilibrium method. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

  • An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method. (n.d.). [Source organization not explicitly stated in snippet]. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Induction of Plant Bleaching via Amitrole-Mediated Carotenoid Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for inducing and quantifying chlorosis (bleaching) in model plant systems using Amitrole (3-amino-1,2,4-triazole). While this compound is a systemic herbicide known to inhibit imidazoleglycerol-phosphate dehydratase (IGPD) in the histidine pathway, its utility as a phenotypic probe stems from its secondary inhibition of lycopene cyclase . This blockage prevents the formation of


- and 

-carotene, leading to the accumulation of photo-sensitizing precursors and the subsequent photo-oxidative destruction of chlorophyll.

Target Audience: This protocol is designed for researchers investigating plastid development, retrograde signaling, or validating novel herbicide resistance markers.

Mechanistic Grounding: The Photo-Oxidation Cascade

To effectively induce bleaching, one must understand that this compound does not directly destroy chlorophyll; it removes the plant's "sunscreen."

  • Primary Blockage: this compound inhibits lycopene cyclase.

  • Precursor Accumulation: Lycopene (and phytoene) accumulate.

  • Loss of Protection:

    
    -carotene is not produced. 
    
    
    
    -carotene is essential for quenching triplet-state chlorophyll (
    
    
    Chl*).
  • ROS Generation: Unquenched

    
    Chl* transfers energy to molecular oxygen, creating Singlet Oxygen (
    
    
    
    O
    
    
    ).
  • Bleaching:

    
    O
    
    
    
    triggers rapid lipid peroxidation of the thylakoid membrane and destruction of chlorophyll.

Critical Experimental Insight: Because the damage is mediated by reactive oxygen species (ROS) generated by excited chlorophyll, light is a required reagent . This compound-treated plants grown in the dark will be etiolated (yellow) but will not undergo the specific photo-oxidative bleaching characteristic of the herbicide.

Pathway Visualization

AmitroleMechanism This compound This compound Treatment LycCyclase Enzyme: Lycopene Cyclase This compound->LycCyclase Inhibits IGPD Enzyme: IGPD (Histidine Pathway) This compound->IGPD Inhibits Lycopene Lycopene Accumulation LycCyclase->Lycopene Accumulation BetaCarotene Beta-Carotene Synthesis LycCyclase->BetaCarotene Blocked GrowthArrest Root Growth Arrest (Histidine Starvation) IGPD->GrowthArrest Causes SingletOxy Singlet Oxygen (^1O2) BetaCarotene->SingletOxy Absence allows formation of TripletChl Triplet Chlorophyll (^3Chl*) TripletChl->BetaCarotene Normally Quenched by TripletChl->SingletOxy Energy Transfer Bleaching Thylakoid Destruction (BLEACHING PHENOTYPE) SingletOxy->Bleaching Lipid Peroxidation

Figure 1: Dual mechanism of this compound. Note that while IGPD inhibition causes growth arrest, the bleaching phenotype is a distinct pathway dependent on light-induced ROS.

Experimental Protocols

Safety Warning

This compound is a Group 2B Carcinogen.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste. Do not autoclave bleach-treated plates without prior chemical inactivation if required by local safety officers.

Protocol A: In Vitro Dose-Response (Arabidopsis thaliana)

This method is preferred for precise quantification of resistance or susceptibility.

Materials:

  • Murashige & Skoog (MS) Basal Salts (PhytoTech or Sigma).

  • Sucrose (1% w/v).

  • Phytagel (0.3%) or Plant Agar (0.8%).

  • This compound Stock Solution: 100 mM in sterile ddH

    
    O (Filter sterilize; do not autoclave).
    
  • Sterile 100mm square petri dishes.

Step-by-Step Workflow:

  • Media Preparation: Prepare 0.5x MS media with 1% sucrose. Adjust pH to 5.7. Autoclave and cool to 55°C.

  • Gradient Dosing: Add this compound stock to molten media to achieve the following final concentrations. Pour plates and allow to solidify.

    • Control: 0 µM

    • Low Dose (Root inhibition): 10 µM

    • Mid Dose (Bleaching onset): 50 µM

    • High Dose (Full bleaching): 100 - 150 µM

  • Seed Sterilization: Surface sterilize Arabidopsis seeds (70% Ethanol for 1 min, 50% Bleach + 0.05% Tween 20 for 10 min, 5x wash with sterile water).

  • Stratification: Plate seeds and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer to growth chamber.

    • Temp: 22°C

    • Light:120-150 µmol m

      
       s
      
      
      
      (Continuous light is most effective for bleaching assays).
  • Observation: Phenotypes appear between Day 5 and Day 10.

Self-Validating Checkpoint: If roots are stunted but leaves remain green at 50 µM, your light intensity is likely too low. The bleaching requires photon pressure to generate ROS.

Protocol B: Foliar Spray Assay (Soil-Grown)

Used for testing mature plants or non-model species.

  • Plant Stage: Grow plants to the 4-6 true leaf stage (approx. 3 weeks for Arabidopsis).

  • Spray Solution:

    • This compound: 2 mM - 5 mM (Higher concentrations are needed for foliar uptake compared to agar).

    • Surfactant: 0.05% Silwet L-77 or Tween 20 (Critical for leaf penetration).

  • Application: Spray foliage until runoff. Treat control plants with water + surfactant only.

  • Post-Treatment: Return to normal light conditions immediately.

  • Timeline: Chlorosis usually appears in new growth within 4-7 days. Old leaves may remain green as carotenoids are stable once integrated into existing photosystems.

Data Analysis & Quantification

Visual Scoring Index
ScorePhenotype DescriptionPhysiological Status
0 Dark GreenHealthy, full carotenoid protection.
1 Pale GreenSlight chlorosis; likely IGPD inhibition dominant.
2 VariegatedPatchy bleaching; threshold of photo-oxidation.
3 White/PinkFull bleaching; anthocyanins may be visible (stress response).
4 NecroticTissue death (brown/dry); excessive oxidative damage.
Quantitative Chlorophyll Extraction (DMSO Method)

DMSO is superior to acetone for this protocol as it extracts pigments efficiently from bleached/stressed tissue without grinding.

  • Harvest: Collect 20-50 mg of leaf tissue (fresh weight).

  • Incubation: Place tissue in 1.5 mL tube with 1 mL DMSO (Dimethyl sulfoxide).

  • Extraction: Incubate at 65°C for 30-60 minutes (or until tissue is completely white).

  • Measurement: Transfer 200 µL to a plate reader or cuvette. Measure Absorbance at 664 nm and 647 nm.

  • Calculation (Wellburn, 1994):

    
    
    
    
    
    
    

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_treat Treatment & Growth cluster_analysis Analysis Stock 100mM Stock (Filter Sterilized) Plate Plate on 0-100µM This compound Stock->Plate Media MS Media + Sucrose Media->Plate Seeds Sterilized Seeds Seeds->Plate Stratify 4°C Dark (2 Days) Plate->Stratify Light Growth Chamber (>120 µmol light) Stratify->Light Phenotype Visual Scoring (Day 7-10) Light->Phenotype Extract DMSO Extraction (65°C, 1hr) Phenotype->Extract Spec Spectrophotometry (664/647 nm) Extract->Spec

Figure 2: End-to-end experimental workflow for plate-based this compound assays.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Bleaching (Stunted Green) Light intensity too low.Increase light to >120 µmol m

s

. Photo-oxidation requires energy.
No Bleaching (Normal Growth) This compound degradation.This compound is stable, but stock should be fresh. Ensure filter sterilization, not autoclaving of the drug.
Inconsistent Phenotype Uneven spraying (Foliar).Use a finer mist sprayer and ensure surfactant (Silwet/Tween) is included.
Rapid Death (Necrosis) Concentration too high.Reduce dose. Necrosis masks the bleaching phenotype.
Root inhibition only Low dosage (<20 µM).This is expected. This compound inhibits IGPD (roots) at lower doses than Lycopene Cyclase (leaves). Increase dose.

References

  • Mechanism of Action (IGPD vs Pigment): Heim, D. R., & Larrinua, I. M. (1989).[1][2] Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis.[1][2] Plant Physiology, 91(3), 1226–1231.[1][2]

  • Carotenoid Inhibition: Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971).[1] Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor.[1][3] Plant Physiology, 47(1), 144–148.[1]

  • Chlorophyll Extraction (DMSO): Tait, M. A., & Hik, D. S. (2003).[4] Is dimethylsulfoxide a reliable solvent for extracting chlorophyll under field conditions? Photosynthesis Research, 78, 87–91.[4]

Sources

High-Sensitivity Determination of Amitrole in Complex Plant Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AMT

Abstract

Amitrole (1,2,4-triazol-3-amine) is a non-selective triazole herbicide characterized by high polarity (log P < 0), high water solubility, and amphoteric properties.[1] These physicochemical characteristics render standard C18 Reversed-Phase LC methods ineffective, as this compound elutes in the void volume with significant ion suppression.

This application note details a robust, self-validating protocol based on the QuPPe-PO (Quick Polar Pesticides in Plant Origin) method. It utilizes acidified methanol extraction coupled with Porous Graphitic Carbon (PGC) LC-MS/MS to achieve Limits of Quantitation (LOQ) as low as 0.01 mg/kg in complex matrices such as cereals, sunflower seeds, and citrus.

Analytical Strategy & Mechanism

The Polarity Challenge

Standard multi-residue methods (like QuEChERS) utilize liquid-liquid partitioning with salts and non-polar solvents (acetonitrile). This compound, being highly polar, remains in the aqueous phase during these procedures and is lost. Furthermore, its lack of a strong chromophore makes UV detection impossible at trace levels.

The Solution: QuPPe & PGC
  • Extraction: We utilize methanol containing 1% formic acid . The acid disrupts cell walls and protonates the amine group, enhancing solubility, while the methanol precipitates high-molecular-weight proteins that would foul the column.

  • Separation: We employ a Hypercarb (Porous Graphitic Carbon) column.[2] Unlike silica-based C18, PGC retains polar analytes through a "charge-induced dipole" interaction with the graphitic surface, providing excellent retention for planar polar molecules like this compound.

Workflow Visualization

The following diagram illustrates the critical path from sample arrival to data acquisition.

Amitrole_Workflow Sample Plant Sample (Frozen) Milling Cryogenic Milling (Dry Ice) Sample->Milling Homogenization Weighing Weigh 5.0g (+ Add ILIS) Milling->Weighing Aliquot Extraction Add 10mL MeOH (1% Formic Acid) Weighing->Extraction Solubilization Shake Vigorous Shake (1-2 min) Extraction->Shake Partitioning Centrifuge Centrifuge (4000 rpm, 5 min) Shake->Centrifuge Phase Sep Filter Syringe Filter (PTFE 0.45 µm) Centrifuge->Filter Cleanup Analysis LC-MS/MS (Hypercarb Column) Filter->Analysis Injection

Figure 1: Optimized QuPPe-PO workflow for this compound. Note that the Internal Standard (ILIS) is added prior to solvent addition to correct for extraction losses.

Experimental Protocol

Reagents & Standards
  • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS grade Methanol + 0.1% Formic Acid.[3]

  • Extraction Solvent: Methanol + 1% Formic Acid (v/v).

  • Internal Standard (ILIS):

    
    -Amitrole or 
    
    
    
    -Amitrole (Preferred).
    • Note: Do not use structural analogs (like triazole) as internal standards; they do not compensate for matrix suppression accurately enough.

Sample Preparation (Step-by-Step)
  • Cryogenic Milling: Mill the frozen sample with dry ice to a fine powder. This prevents degradation of thermolabile compounds and ensures homogeneity.

  • Weighing: Weigh 5.0 g ± 0.05 g of homogenized sample into a 50 mL centrifuge tube.

  • ILIS Addition (CRITICAL): Add 50 µL of ILIS working solution (e.g., 10 µg/mL) directly onto the sample and let it equilibrate for 10 minutes.

    • Why? The ILIS must bind to the matrix sites exactly as the native this compound does to correct for recovery losses.

  • Extraction: Add 10 mL of Extraction Solvent (MeOH + 1% FA).

  • Agitation: Shake vigorously by hand for 1 minute, or use a mechanical shaker (e.g., Geno/Grinder) at 1000 rpm for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 g for 5 minutes at room temperature.

  • Filtration: Transfer an aliquot of the supernatant into a plastic syringe and filter through a 0.45 µm PTFE filter into an LC vial.

    • Caution: Do not use Nylon filters, as they may bind polar pesticides.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC)

  • System: UHPLC capable of handling high backpressure.

  • Column: Thermo Hypercarb (Porous Graphitic Carbon), 100 mm x 2.1 mm, 5 µm (or 3 µm).

  • Column Temp: 40°C.

  • Injection Vol: 5–10 µL.

  • Flow Rate: 0.4 mL/min.

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (MeOH + 0.1% FA)Phase
0.001000Loading
1.001000Isocratic Hold
6.000100Gradient Elution
10.000100Wash
10.101000Re-equilibration
15.001000Ready

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 85.143.12518Quantifier
85.158.12512Qualifier

-Amitrole
88.146.12518Internal Std

Data Analysis & Validation

Identification Criteria
  • Retention Time: Peak must elute within ±0.1 min of the Internal Standard.

  • Ion Ratio: The ratio of Quantifier (43) to Qualifier (58) must be within ±30% of the reference standard.

Quantification Calculation

Due to heavy matrix suppression (often >50% in cereals), external calibration is unreliable. You must use the Internal Standard method:



Performance Metrics
  • Linearity:

    
     over range 0.005 – 0.5 mg/kg.
    
  • Recovery: 70% – 120% (validated at 0.01 and 0.1 mg/kg spike levels).

  • LOQ: 0.01 mg/kg (compliant with EU MRLs).

Troubleshooting & Tips

IssueProbable CauseCorrective Action
Retention Time Shift Hypercarb column not equilibrated.PGC columns require long equilibration. Cycle the column with 100% MeOH then 100% Water before starting the batch.
Peak Tailing pH Mismatch.Ensure Formic Acid is fresh. PGC columns are sensitive to pH changes; maintain pH ~2-3.
Low Sensitivity Ion Suppression.Reduce injection volume to 2 µL or dilute the extract 1:5 with Solvent A before injection.
Double Peaks Tautomerism/Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (100% Water + FA).

References

  • EU Reference Laboratories (EURL-SRM). (2020).[4][5] Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS (QuPPe-PO-Method) – Version 12.

  • Agilent Technologies. (2015). Trace Level Determination of this compound in Surface and Ground Water by Direct Aqueous Injection on the Agilent 6495 LC/MS/MS.

  • Thermo Fisher Scientific. (2012). Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. (Discussion on Hypercarb vs HILIC).

  • European Food Safety Authority (EFSA). (2014). Conclusion on the peer review of the pesticide risk assessment of the active substance this compound.

Sources

High-Sensitivity Quantification of Amitrole Residues via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Direct Analysis via QuPPe Extraction & Mixed-Mode Chromatography

Executive Summary

Amitrole (1,2,4-triazol-3-amine) presents a unique analytical challenge due to its high polarity (logP -0.97), amphoteric nature, and low molecular weight (84 Da). Traditional C18 reversed-phase methods fail to retain this compound, and derivatization techniques—while sensitive—are labor-intensive and prone to variability.

This application note details a Direct Analysis workflow based on the EURL-SRM "QuPPe" (Quick Polar Pesticides) method . It utilizes Mixed-Mode Chromatography (Obelisc R) as the primary separation technique to ensure robust retention and separation from interfering triazoles, with Porous Graphitic Carbon (PGC) provided as an alternative for difficult matrices.

Part 1: The Analytical Challenge

To quantify this compound accurately, one must understand why standard pesticide screens fail.

  • Polarity & Retention: With a logP of -0.97, this compound elutes in the void volume of C18 columns, leading to massive ion suppression from unretained matrix components (salts, sugars).

  • Amphoteric Character: this compound acts as a weak base (pKa ~4.2) and a weak acid. At neutral pH, it exists in equilibrium, causing peak broadening. Successful chromatography requires pH control to lock the ionization state.

  • Isobaric Interferences: In complex matrices (e.g., cereals, tea), naturally occurring compounds can mimic the low mass transitions of this compound (m/z 85), making high-efficiency separation non-negotiable.

Part 2: Sample Preparation Protocol (QuPPe)

Principle: Single-phase extraction using acidified methanol. This method avoids liquid-liquid partitioning (which loses this compound to the aqueous phase) and SPE cleanup (which often results in poor recovery due to breakthrough).

Reagents
  • Extraction Solvent: Methanol containing 1% Formic Acid.[1]

  • Internal Standard (ILIS):

    
    -Amitrole or 
    
    
    
    -Amitrole (Must be added prior to extraction to compensate for recovery and matrix effects).
Step-by-Step Workflow
  • Homogenization: Cryogenically mill the sample (dry ice) to a fine powder.

  • Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

    • Note: For dry commodities (cereals, flour), weigh 2.5 g and add 10 mL water. Let soak for 10 minutes.

  • IS Addition: Add 50 µL of ILIS working solution (e.g., 10 µg/mL). Vortex briefly.

  • Extraction: Add 10 mL of Acidified Methanol (1% FA) .

  • Agitation: Shake vigorously for 1 minute (hand) or 5-10 minutes (mechanical shaker).

  • Centrifugation: Centrifuge at >4,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE or PVDF syringe filter into a plastic vial.

    • Caution: Do not use Nylon filters (potential adsorption).

Part 3: LC-MS/MS Methodology

Two chromatographic approaches are validated.[1][2][3][4] Method A (Obelisc R) is the EURL-SRM standard and recommended for general food matrices. Method B (Hypercarb) is recommended for highly polar matrices where mixed-mode retention fails.

Method A: Mixed-Mode (RP + Cation Exchange) - Recommended

This method utilizes the SIELC Obelisc R column, which combines long alkyl chains with ionic groups to retain this compound via both hydrophobic and ion-exchange mechanisms.

  • Column: SIELC Obelisc R (2.1 x 150 mm, 5 µm, 100 Å)[5]

  • Guard Column: Obelisc R Guard (2.1 x 10 mm)

  • Temperature: 40°C

  • Injection Volume: 5–10 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid[4]

Gradient Table (Method A):

Time (min) %A (Water) %B (MeOH) Flow (mL/min)
0.0 95 5 0.3
1.0 95 5 0.3
6.0 20 80 0.3
10.0 20 80 0.3
10.1 95 5 0.3

| 15.0 | 95 | 5 | 0.3 |

Method B: Porous Graphitic Carbon (PGC) - Alternative

PGC retains polar analytes via charge-induced dipole interactions on the graphite surface. It is exceptionally robust for water analysis and very polar crops.

  • Column: Thermo Hypercarb (2.1 x 100 mm, 5 µm)

  • Mobile Phase A: Water + 1% Acetic Acid + 5% Methanol

  • Mobile Phase B: Methanol + 1% Acetic Acid

  • Note: PGC columns require "regeneration" if retention times drift. Flush with 100% THF if necessary.

Part 4: Mass Spectrometry Parameters

Ionization: ESI Positive (ESI+) Mode: MRM (Multiple Reaction Monitoring)

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 85.143.1 2518Quantifier
85.158.12512Qualifier

-Amitrole
88.146.12518Internal Std
1,2,4-Triazole 70.143.12515Interference Check
  • Technical Insight: The 85 -> 43 transition corresponds to the loss of the cyanamide group. This is the most intense transition but can be subject to background noise. The 85 -> 58 transition (loss of HCN) is more specific but less intense.

Part 5: Validation & Quality Control

To ensure data trustworthiness (Trustworthiness/Integrity), the following criteria must be met:

  • Linearity:

    
     over the range 0.005 – 0.1 mg/kg.
    
  • Matrix Effects (ME): this compound suffers from severe signal suppression (up to 80%) in HILIC/Mixed-mode.

    • Calculation:

      
      
      
    • Correction:Mandatory use of Isotopically Labeled Internal Standard (

      
      -Amitrole).  External calibration without ILIS will yield false negatives.
      
  • Recovery: Acceptable range 70–120% at LOQ (0.01 mg/kg).

Troubleshooting Guide
  • Peak Tailing: Usually indicates pH mismatch. Ensure Mobile Phase A is pH < 3.0 (using Formic Acid) to protonate the amine.

  • Retention Time Shift: Common in Mixed-Mode columns. Equilibrate for at least 20 column volumes between runs.

  • High Background: Check the LC water source. Triazoles are common water contaminants.

Part 6: Visualization of Workflows

Diagram 1: Analytical Workflow (QuPPe + LC-MS/MS)

QuPPe_Workflow Sample Sample Homogenization (Cryogenic Milling) Weigh Weigh 5g + Add ILIS (15N-Amitrole) Sample->Weigh Extract Add 10mL MeOH + 1% FA (Acidified Extraction) Weigh->Extract Shake Shake (10 min) Centrifuge (4000 rpm) Extract->Shake Filter Filter Supernatant (0.2 µm PTFE) Shake->Filter LCMS LC-MS/MS Analysis (Obelisc R Column) Filter->LCMS Direct Injection

Caption: Streamlined QuPPe workflow for this compound. Direct injection avoids analyte loss associated with SPE cleanup.

Diagram 2: Column Selection Decision Tree

Column_Selection Start Start: Matrix Type? Standard Standard Food/Feed (Fruits, Veg, Cereals) Start->Standard Difficult Complex/Dirty Matrix (Soil, High Sugar, Tea) Start->Difficult MethodA Method A: Mixed-Mode (Obelisc R) Best Balance of Retention/Shape Standard->MethodA MethodB Method B: PGC (Hypercarb) Max Retention for Polar Interferences Difficult->MethodB Validation Verify Recovery (70-120%) Check Peak Shape MethodA->Validation MethodB->Validation

Caption: Decision logic for selecting the optimal stationary phase based on sample matrix complexity.

References

  • EURL-SRM (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS (QuPPe-PO-Method). Version 12.[5][6]1. European Union Reference Laboratory for Single Residue Methods.[5][6][7][8][9][10]

  • Anastassiades, M., et al. Method 3 (this compound & Co) Conditions. EURL-SRM Data Pool.

  • Thermo Fisher Scientific. Hypercarb HPLC Columns Technical Guide: Retention of Polar Analytes.

  • Waters Corporation. Torus DEA Column Startup Guide for Polar Pesticide Separations.[1]

Sources

preparing stable amitrole stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimization of Amitrole (3-AT) Stock Preparation for High-Fidelity In Vitro Assays

Abstract & Scope

This compound (3-Amino-1,2,4-triazole; 3-AT) is a critical metabolic modulator used primarily as a competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase) in Yeast Two-Hybrid (Y2H) screens and as an irreversible inhibitor of catalase in oxidative stress models. While this compound is chemically stable in dry form, its utility in quantitative assays relies on the preparation of precise, sterile stock solutions. Poor stock management leads to inconsistent background suppression in Y2H assays and variable H₂O₂ accumulation in mammalian cell culture.

This Application Note provides a standardized, field-validated protocol for preparing 1 M and 2 M this compound stock solutions, emphasizing solubility limits, filtration sterilization over autoclaving, and long-term storage stability.

Physicochemical Profile

Understanding the chemical limitations of this compound is prerequisite to successful stock preparation.

ParameterSpecificationCritical Note
Chemical Name 3-Amino-1,2,4-triazole (3-AT)CAS No: 61-82-5
Molecular Weight 84.08 g/mol Low MW allows rapid cellular uptake.
Solubility (Water) ~280 g/L (at 23°C)Highly water-soluble; no DMSO required.
pKa 4.14 (Weak base/acid)Forms salts with acids; pH sensitive.
Appearance White crystalline powderYellowing indicates oxidation/degradation.
Light Sensitivity ModerateStocks must be protected from direct light.[1][2][3][4]
Hygroscopic YesStore powder in desiccated environment.

Safety & Handling (Critical)

WARNING: this compound is a Group 3 carcinogen (IARC) and a known teratogen. It specifically targets the thyroid gland (goitrogen) and can cause fetal damage.

  • Engineering Controls: All weighing must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Do not dispose of down the drain. Collect in hazardous chemical waste containers designated for toxic organics.

Protocol: Preparation of 1 M this compound Stock Solution

Target Concentration: 1 M (84.08 mg/mL) Volume: 50 mL Solvent: Ultrapure Water (Type 1, 18.2 MΩ·cm)

Step-by-Step Methodology
  • Preparation of Solvent:

    • Pre-chill 40 mL of Ultrapure water to 4°C.

    • Scientific Rationale: While this compound dissolves well at Room Temperature (RT), keeping the solution cool during mixing minimizes potential oxidative stress on the compound if sonication is required later.

  • Weighing:

    • Calculate mass:

      
      .
      
    • Weigh 4.204 g of this compound powder into a sterile 50 mL conical tube (polypropylene). Do not use polystyrene tubes as they are brittle and less chemically resistant.

  • Dissolution:

    • Add the 40 mL of water to the powder.

    • Vortex vigorously for 2-3 minutes.

    • Troubleshooting: If crystals persist, place the tube on a rotating shaker for 15 minutes at RT. Avoid heating above 37°C, as thermal stress can degrade the triazole ring over time.

  • Volume Adjustment:

    • Once fully dissolved, adjust the final volume to exactly 50 mL with Ultrapure water. Invert to mix.

  • Sterilization (Filtration vs. Autoclaving):

    • Method: Syringe filter through a 0.22 µm PES (Polyethersulfone) or PVDF membrane.

    • Do NOT Autoclave: While this compound is technically thermostable, autoclaving stock solutions in sealed vessels can lead to concentration shifts due to evaporation or pressure-induced hydrolysis. Filtration ensures the molarity remains exact (1.0 M).

  • Aliquoting & Storage:

    • Aliquot into 1.5 mL sterile microcentrifuge tubes (1 mL per tube).

    • Wrap tubes in aluminum foil to protect from light.

    • Store at -20°C .

    • Stability:[1][3][5][6] Stable for 12 months at -20°C. Avoid repeated freeze-thaw cycles (limit to max 3 cycles).

Quality Control & Validation

A "self-validating" system ensures the reagent works before you commit to a week-long experiment.

  • Visual Check: Upon thawing, the solution must be clear and colorless. If a white precipitate is visible, vortex at RT. If precipitate persists or solution turns yellow, discard.

  • Functional Validation (Yeast Background Test):

    • Plate a known HIS3+ yeast strain (e.g., MaV203 containing a control plasmid) on SD-His plates with increasing concentrations of the new this compound stock (0, 10, 25, 50, 100 mM).

    • Pass Criteria: Growth should be progressively inhibited. Complete inhibition of background "leakiness" in his3 auxotrophs usually occurs between 10–50 mM depending on the strain.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the dual utility of this compound in biological systems and the logic flow for stock preparation.

Amitrole_Workflow cluster_prep Stock Preparation Workflow cluster_mech Biological Mechanism Powder This compound Powder (Hygroscopic) Dissolve Dissolve in H2O (1 M Concentration) Powder->Dissolve Filter 0.22 µm Filtration (Do Not Autoclave) Dissolve->Filter Storage Aliquot & Store (-20°C, Dark) Filter->Storage Stock This compound Stock (In Assay) Storage->Stock Thaw IGPD Target: IGPD Enzyme (HIS3 Product) Stock->IGPD Inhibits Catalase Target: Catalase (Irreversible Inhibition) Stock->Catalase Inhibits Histidine Histidine Biosynthesis IGPD->Histidine Blocks Y2H Y2H Screen: Suppresses Background Histidine->Y2H Modulates Selection H2O2 Intracellular H2O2 Accumulation Catalase->H2O2 Prevents Clearance Stress Oxidative Stress Model H2O2->Stress Induces

Caption: Workflow for this compound stock preparation (left) and its dual mechanism of action in Yeast Two-Hybrid selection and oxidative stress modeling (right).[6]

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Cold Spring Harbor Protocols. (2016). Yeast Two-Hybrid Screening: Influence of 3-Amino-1,2,4-Triazole (3-AT). CSHL Press. Retrieved January 31, 2026, from [Link]

  • Bayliak, M., et al. (2008). Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells. Biochemistry (Moscow). Retrieved January 31, 2026, from [Link]

Sources

Application Notes and Protocols for Studying Photo-Oxidative Stress in Plants Using Amitrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Photo-Oxidative Stress with a Chemical Tool

In the intricate world of plant biology, the delicate balance between light harvesting and metabolic capacity is paramount. When this equilibrium is disturbed, for instance by excessive light or other environmental stressors, a cascade of damaging events known as photo-oxidative stress ensues. This phenomenon is characterized by the overproduction of reactive oxygen species (ROS), which can wreak havoc on cellular components, leading to lipid peroxidation, protein damage, and ultimately, cell death.[1] Understanding the mechanisms of photo-oxidative stress and the plant's antioxidant defense systems is crucial for developing stress-tolerant crops and novel herbicides.

Amitrole (3-amino-1,2,4-triazole), a systemic triazole herbicide, serves as a powerful and reliable chemical tool for inducing and studying photo-oxidative stress in a controlled laboratory setting.[2] Its well-characterized mechanism of action allows researchers to dissect the specific signaling pathways and physiological responses associated with photo-damage. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound to investigate photo-oxidative stress in plants.

The Scientific Foundation: this compound's Mechanism of Action

This compound's efficacy as an inducer of photo-oxidative stress lies in its ability to disrupt carotenoid biosynthesis.[3][4] Carotenoids are essential pigments in the photosynthetic apparatus, serving a dual role: they participate in light harvesting and, more critically, they protect chlorophyll from photo-damage by quenching triplet chlorophyll and scavenging singlet oxygen, a highly reactive ROS.[5]

This compound inhibits the enzyme lycopene cyclase, a key step in the carotenoid biosynthesis pathway.[6] This inhibition leads to the accumulation of carotenoid precursors like phytoene and zeta-carotene and a subsequent deficiency in protective β-carotene and xanthophylls.[3][4][5] Without the shielding effect of carotenoids, chlorophyll molecules become highly susceptible to photo-oxidation under light exposure. The absorption of light energy by chlorophyll in the absence of proper quenching mechanisms leads to the formation of singlet oxygen (¹O₂), triggering a cascade of oxidative damage.[7] This process manifests visually as photobleaching, where the leaves turn white due to the destruction of chlorophyll and the disruption of chloroplast structure.[3][6][8]

Visualizing the Pathway: this compound-Induced Photo-Oxidative Stress

Amitrole_Pathway This compound This compound (3-amino-1,2,4-triazole) Lycopene_Cyclase Lycopene Cyclase (Inhibition) This compound->Lycopene_Cyclase Carotenoid_Biosynthesis Carotenoid Biosynthesis Pathway Lycopene_Cyclase->Carotenoid_Biosynthesis Disrupts Carotenoids Protective Carotenoids (β-carotene, Xanthophylls)↓ Carotenoid_Biosynthesis->Carotenoids Leads to deficiency in Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Singlet_Oxygen Singlet Oxygen (¹O₂) Generation↑ Chlorophyll->Singlet_Oxygen Generates (unquenched) Light Light Energy Light->Chlorophyll Excites Photo_Oxidative_Stress Photo-Oxidative Stress Singlet_Oxygen->Photo_Oxidative_Stress Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) Photo_Oxidative_Stress->Cellular_Damage Causes

Caption: Mechanism of this compound-induced photo-oxidative stress in plants.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and reproducible results. The following sections provide detailed protocols for plant treatment and subsequent analysis.

Part 1: Plant Material and Growth Conditions

The choice of plant species will depend on the specific research question. Arabidopsis thaliana, tobacco, wheat, and barley are commonly used model organisms.

Protocol 1: Plant Growth

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute followed by 10% bleach solution for 10 minutes. Rinse thoroughly with sterile distilled water (3-5 times).

  • Plating/Sowing: Sow seeds on Murashige and Skoog (MS) medium or in a suitable soil mix (e.g., peat moss, vermiculite, and perlite in a 2:1:1 ratio).

  • Growth Conditions: Maintain plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, a light intensity of 100-150 µmol m⁻² s⁻¹, a temperature of 22-25°C, and a relative humidity of 60-70%.

  • Acclimatization: Allow plants to grow for 2-4 weeks to reach a suitable developmental stage for treatment (e.g., 4-6 true leaves).

Part 2: this compound Application

This compound is typically applied as a foliar spray or through the rooting medium. Foliar application is often preferred for rapid and uniform uptake.

Protocol 2: this compound Solution Preparation and Application

  • Stock Solution: Prepare a 1 M stock solution of this compound (CAS 61-82-5) in sterile distilled water. The solution may require gentle heating to fully dissolve. Store at 4°C in the dark.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in water to the desired final concentrations. A concentration range of 0.1 mM to 1 mM is a good starting point for most plant species. It is essential to include a surfactant (e.g., 0.01-0.05% Tween-20) in the final spray solution to ensure even coverage of the leaf surface.

  • Control Group: Prepare a mock solution containing only water and the surfactant.

  • Application:

    • Foliar Spray: Uniformly spray the leaves of the plants until runoff. Ensure both adaxial and abaxial surfaces are covered. To prevent soil contamination, cover the soil surface with a protective film.

    • Root Application: Add the this compound solution to the hydroponic medium or drench the soil.

  • Post-Treatment: Return the plants to the controlled environment chamber. Observe for the development of photobleaching symptoms, which typically appear within 3-7 days.[9]

Visualizing the Experimental Workflow

Experimental_Workflow Plant_Growth Plant Growth (Controlled Environment) Amitrole_Treatment This compound Application (Foliar Spray or Root Drench) Plant_Growth->Amitrole_Treatment Control_Treatment Control Treatment (Mock Solution) Plant_Growth->Control_Treatment Incubation Incubation Period (3-7 days) Amitrole_Treatment->Incubation Control_Treatment->Incubation Data_Collection Data Collection & Analysis Incubation->Data_Collection Physiological Physiological Measurements (Chlorophyll Fluorescence) Data_Collection->Physiological Biochemical Biochemical Assays (ROS, MDA, Enzymes) Data_Collection->Biochemical Molecular Molecular Analysis (Gene Expression) Data_Collection->Molecular

Caption: General experimental workflow for studying this compound-induced photo-oxidative stress.

Part 3: Quantifying Photo-Oxidative Stress

A multi-pronged approach is recommended to comprehensively assess the extent of photo-oxidative stress.

Protocol 3: Measurement of Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique to assess the health and efficiency of the photosynthetic apparatus.[10][11][12] A decline in the maximum quantum yield of photosystem II (Fv/Fm) is a sensitive indicator of photoinhibition.[13][14]

  • Dark Adaptation: Dark-adapt the leaves for at least 30 minutes before measurement.

  • Measurement: Use a portable chlorophyll fluorometer to measure Fv/Fm.

  • Data Analysis: Compare the Fv/Fm values of this compound-treated plants with the control group. A significant decrease in Fv/Fm indicates damage to PSII.

Protocol 4: Quantification of Reactive Oxygen Species (ROS)

Histochemical staining is a common method for visualizing ROS accumulation in plant tissues.[15][16]

  • Superoxide (O₂⁻) Detection (NBT Staining):

    • Infiltrate leaves with a 0.1% (w/v) solution of nitroblue tetrazolium (NBT) in 10 mM potassium phosphate buffer (pH 7.8).

    • Incubate in the dark for 2-4 hours.

    • Clear chlorophyll by boiling in ethanol.

    • The formation of a dark blue formazan precipitate indicates the presence of superoxide.[15]

  • Hydrogen Peroxide (H₂O₂) Detection (DAB Staining):

    • Infiltrate leaves with a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB) in water (pH 3.8).

    • Incubate for 8-12 hours in the light.

    • Clear chlorophyll by boiling in ethanol.

    • A reddish-brown precipitate indicates the presence of hydrogen peroxide.[15]

  • Singlet Oxygen (¹O₂) Detection:

    • Use specific fluorescent probes like Singlet Oxygen Sensor Green (SOSG).[17] Infiltrate leaves with the probe according to the manufacturer's instructions.

    • Visualize fluorescence using a confocal microscope. An increase in fluorescence indicates singlet oxygen production.

Protocol 5: Assessment of Lipid Peroxidation (MDA Assay)

Malondialdehyde (MDA) is a product of lipid peroxidation and a widely used marker for oxidative damage to cell membranes.[6]

  • Tissue Homogenization: Homogenize 0.2-0.5 g of leaf tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% (w/v) thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Spectrophotometry: Centrifuge at 10,000 x g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Protocol 6: Antioxidant Enzyme Activity Assays

Plants possess a sophisticated antioxidant defense system to scavenge ROS.[18][19] Measuring the activity of key antioxidant enzymes provides insights into the plant's response to oxidative stress.

  • Enzyme Extraction: Homogenize leaf tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP). Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD; EC 1.15.1.1): Assay is based on the inhibition of the photochemical reduction of NBT.

  • Catalase (CAT; EC 1.11.1.6): Assay is based on monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

  • Ascorbate Peroxidase (APX; EC 1.11.1.11): Assay is based on monitoring the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

  • Guaiacol Peroxidase (GPX; EC 1.11.1.7): Assay is based on monitoring the formation of tetraguaiacol by measuring the increase in absorbance at 470 nm.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatments.

Table 1: Hypothetical Data on the Effects of this compound on Oxidative Stress Markers in Arabidopsis thaliana

TreatmentFv/FmH₂O₂ (relative units)MDA (nmol/g FW)CAT Activity (U/mg protein)
Control 0.82 ± 0.02100 ± 815.2 ± 1.550.4 ± 4.1
0.5 mM this compound 0.45 ± 0.05250 ± 2142.8 ± 3.985.7 ± 6.8

Data are presented as mean ± standard deviation (n=5). Fv/Fm: maximum quantum yield of PSII; H₂O₂: hydrogen peroxide; MDA: malondialdehyde; CAT: catalase.

Conclusion and Future Perspectives

This compound is an invaluable tool for researchers investigating the fundamental aspects of photo-oxidative stress in plants. The protocols outlined in this guide provide a robust framework for inducing and quantifying oxidative stress, enabling a deeper understanding of plant stress responses, antioxidant defense mechanisms, and the intricate signaling networks that govern cellular homeostasis. Future research can leverage this system to screen for novel compounds that protect plants from oxidative damage or to identify genetic factors conferring enhanced stress tolerance.

References

  • Water Quality Australia. (n.d.). This compound in freshwater and marine water. Retrieved from [Link]

  • Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. Plant Physiology, 47(1), 144–148. Retrieved from [Link]

  • Pozdnyakov, I. P., et al. (2017). Photooxidation of herbicide this compound in the presence of fulvic acid. Environmental Science and Pollution Research, 24(13), 12264–12271. Retrieved from [Link]

  • Carvalho, F. P. (2017). The nexus between reactive oxygen species and the mechanism of action of herbicides. Scientia Agricola, 74(6), 524-536. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

  • Dalla Vecchia, F., et al. (1997). Bleaching herbicide effects on plastids of dark-grown plants: lipid composition of etioplasts in this compound and norflurazon-treated barley leaves. Journal of Experimental Botany, 48(311), 1137-1143. Retrieved from [Link]

  • de la Cruz, R., et al. (2022). Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. Frontiers in Plant Science, 13, 969312. Retrieved from [Link]

  • Hasanuzzaman, M., et al. (2020). Antioxidant Defense System in Plants: Reactive Oxygen Species Production, Signaling, and Scavenging During Abiotic Stress-Induced Oxidative Damage. Plants, 9(9), 1135. Retrieved from [Link]

  • Tripathy, B. C., & Oelmüller, R. (2012). Singlet Oxygen in Plants: Generation, Detection, and Signaling Roles. International Journal of Molecular Sciences, 13(10), 12625–12643. Retrieved from [Link]

  • Li, Y., et al. (2022). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Sensors, 22(19), 7483. Retrieved from [Link]

  • Caverzan, A., et al. (2016). Achieving abiotic stress tolerance in plants through antioxidative defense mechanisms. Genetics and Molecular Biology, 39(4), 489-503. Retrieved from [Link]

  • Dmitrieva, V. A., Tyutereva, E., & Voitsekhovskaja, O. (2024). What can reactive oxygen species (ROS) tell us about the action mechanism of herbicides and other phytotoxins?. Journal of Hazardous Materials, 469, 133930. Retrieved from [Link]

  • Fryer, M. J., et al. (2002). Imaging of photo-oxidative stress responses in leaves. Journal of Experimental Botany, 53(372), 1249–1254. Retrieved from [Link]

  • Telfer, A. (2014). Singlet oxygen detection in biological systems: Uses and limitations. Photochemical & Photobiological Sciences, 13(10), 1391-1401. Retrieved from [Link]

  • Baker, N. R. (2008). Chlorophyll fluorescence: a probe of photosynthesis in vivo. Annual Review of Plant Biology, 59, 89-113. Retrieved from [Link]

  • Czarnota, M. A., Paul, R. N., & Duke, S. O. (2003). Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides. Weed Science, 51(6), 845-853. Retrieved from [Link]

  • Maciel, C. D. G., et al. (2018). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. American Journal of Plant Sciences, 9(11), 2261-2273. Retrieved from [Link]

  • Pytlak, A., et al. (2016). Automated image analysis for quantification of reactive oxygen species in plant leaves. Plant Methods, 12, 45. Retrieved from [Link]

  • Fryer, M. J., et al. (2002). Imaging of photo-oxidative stress responses in leaves. Journal of Experimental Botany, 53(372), 1249–1254. Retrieved from [Link]

  • Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor. Plant Physiology, 47(1), 144–148. Retrieved from [Link]

  • Balla, K., et al. (2007). Influence of abiotic stresses on the antioxidant enzyme activity of cereals. Acta Agronomica Hungarica, 55(1), 79-88. Retrieved from [Link]

  • Dewez, D., & Oukarroum, A. (2012). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 50(3), 321-330. Retrieved from [Link]

  • Sun, T., et al. (2018). The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants. Frontiers in Plant Science, 9, 1928. Retrieved from [Link]

  • Travlos, I. S., et al. (2012). Chlorophyll fluorescence technique to determine the effects of herbicides on Arundo donax L. Fresenius Environmental Bulletin, 21(8A), 2269-2274. Retrieved from [Link]

  • Obata, T., & Fernie, A. R. (2012). Oxidative Stress-Induced Alteration of Plant Central Metabolism. Antioxidants & Redox Signaling, 17(4), 621–626. Retrieved from [Link]

  • Wang, Y., et al. (2021). Antioxidant Enzymatic Activity and Osmotic Adjustment as Components of the Drought Tolerance Mechanism in Carex duriuscula. Plants, 10(3), 436. Retrieved from [Link]

  • de Souza, A. C. C., et al. (2023). Oxidative Stress and Negative Consequences on Photosystem II Occasioned by Lead Stress Are Mitigated by 24-Epibrassinolide and Dopamine in Tomato Plants. Plants, 12(23), 4068. Retrieved from [Link]

  • Llorente, B., et al. (2021). Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. Plants, 10(2), 225. Retrieved from [Link]

  • Romero-Puertas, M. C., et al. (2004). Assessment of antioxidant enzymes in leaves and roots of Phaseolus vulgaris plants under cadmium stress. Plant and Soil, 267(1-2), 239-249. Retrieved from [Link]

  • Kuntz, M., et al. (2000). In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides. Journal of Agricultural and Food Chemistry, 48(11), 5394–5398. Retrieved from [Link]

Sources

cell culture techniques for studying amitrole's cellular effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Interrogation of Amitrole (3-Amino-1,2,4-triazole) [1][2]

Executive Summary

This compound (3-Amino-1,2,4-triazole, or 3-AT) is a pervasive triazole herbicide and a potent biochemical tool. In mammalian cell culture, it serves a dual purpose: it is a specific toxicant used to model thyroid disruption (via Thyroid Peroxidase inhibition) and a broad-spectrum tool to induce oxidative stress (via Catalase inhibition).

This guide provides high-fidelity protocols for researchers utilizing this compound. Unlike generic datasheets, this document focuses on the causality of experimental design—why specific cell lines (FRTL-5) are non-negotiable for thyroid studies, and how to validate oxidative stress models without assay interference.

Reagent Preparation & Handling

The Challenge: this compound is hygroscopic and can act as a weak base. Improper solubilization can alter media pH, confounding toxicity data with pH shock.

Protocol: Preparation of 1 M Stock Solution

  • Weighing: Weigh 840.8 mg of this compound (MW: 84.08 g/mol ) in a micro-balance.

  • Solvent: Dissolve in 8 mL of ultrapure deionized water (Milli-Q).

    • Note: Do not use DMSO initially. This compound is highly water-soluble (28 g/100 mL).[3] DMSO is unnecessary and may introduce solvent toxicity.

  • pH Adjustment (Critical Step): Check pH. If deviating significantly from 7.0, adjust carefully with dilute HCl or NaOH. This compound can buffer slightly; ensure the stock is neutral before adding to media.

  • Volume Adjustment: Bring total volume to 10 mL with water.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? Low protein binding and high chemical compatibility with triazoles.

  • Storage: Aliquot into light-protected tubes (amber). Store at -20°C. Stable for 6 months.

Application I: The Oxidative Stress Model (Catalase Inhibition)

Mechanism: this compound irreversibly inhibits Catalase (CAT) by binding to the heme iron of Compound I (the active enzymatic intermediate). This blockade prevents the breakdown of Hydrogen Peroxide (


) into water and oxygen, causing intracellular ROS accumulation.[4]

Target Cell Lines: HepG2 (Liver), HeLa (Cervical), or CHO (Ovary).

Visualization: The Oxidative Blockade

CatalaseInhibition This compound This compound (3-AT) Catalase Catalase Enzyme (Heme Active Site) This compound->Catalase Irreversible Inhibition (Covalent Binding) H2O H2O + O2 Catalase->H2O Normal Function ROS Intracellular ROS Accumulation Catalase->ROS Blockade Leads to H2O2 H2O2 (Metabolic Byproduct) H2O2->Catalase Substrate Damage Lipid Peroxidation DNA Damage ROS->Damage Downstream Effect

Caption: this compound covalently binds the catalase-H2O2 complex (Compound I), forcing intracellular peroxide accumulation.[5]

Protocol: Acute Catalase Inhibition Assay

Objective: To inhibit >90% of cellular catalase activity within 4 hours.

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment:

    • Aspirate media. Wash with PBS.[5]

    • Add serum-free media containing 10 mM to 50 mM this compound.

    • Expert Insight: Serum contains bovine catalase which can scavenge the inhibitor. Serum-free conditions are mandatory during the pulse phase to ensure the drug reaches intracellular targets.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Validation (The UV Assay):

    • Why not Amplex Red? this compound is a general peroxidase inhibitor. It will inhibit the HRP (Horseradish Peroxidase) used in colorimetric/fluorometric kits, leading to false negatives.

    • Method: Use the UV Kinetic Method (240 nm) .

    • Lyse cells in 50 mM Potassium Phosphate Buffer (pH 7.0) + 1 mM EDTA.[5]

    • Centrifuge (10,000 x g, 15 min, 4°C) to get supernatant.

    • Add 50 µL lysate to a quartz cuvette containing 10 mM

      
       in buffer.
      
    • Measure absorbance decrease at 240 nm over 60 seconds.

    • Result: this compound-treated cells should show a "flat-line" absorbance (no degradation) compared to the rapid decay in controls.

Application II: Thyroid Toxicity (TPO Inhibition)

Mechanism: In the thyroid, this compound inhibits Thyroid Peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues on thyroglobulin.[6] This halts T3/T4 synthesis.

Target Cell Line: FRTL-5 (Fischer Rat Thyroid Low serum #5) .[1][7] Expert Note: Do not use standard epithelial lines (e.g., HEK293) for this. They lack the TSH receptor and iodide handling machinery.

Visualization: Thyroid Disruptor Pathway

ThyroidToxicity This compound This compound TPO Thyroid Peroxidase (TPO) This compound->TPO Inhibits Organification Iodination of Tg TPO->Organification Catalyzes Iodide Iodide (I-) Iodide->Organification Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Organification T3T4 T3 / T4 Hormones Organification->T3T4 TSH TSH (Pituitary) T3T4->TSH Negative Feedback (Loss of Signal) Proliferation Goiter / Hyperplasia TSH->Proliferation Compensatory Stimulation

Caption: this compound breaks the negative feedback loop by inhibiting TPO, causing low T3/T4 and compensatory hyperplasia.[3][5][8][9]

Protocol: FRTL-5 Maintenance & Exposure

1. The "6H" Media Formulation (Mandatory for FRTL-5): FRTL-5 cells do not grow in standard DMEM/FBS. You must prepare Coon's Modified Ham's F-12 supplemented with 5% Calf Serum and the "6H" hormone cocktail:

  • Insulin (10 µg/mL)

  • Hydrocortisone (10 nM)

  • Transferrin (5 µg/mL)

  • Glycyl-L-histidyl-L-lysine acetate (10 ng/mL)

  • Somatostatin (10 ng/mL)

  • TSH (1 mU/mL) - Critical: Without TSH, FRTL-5 cells become dormant and downregulate TPO.

2. The Iodide Uptake Assay (Non-Radioactive):

  • Seeding: 24-well plates, grow to 90% confluency in 6H media.

  • Starvation: Switch to "5H" media (No TSH) for 3 days to synchronize cells, then re-challenge with TSH + this compound (0.1 - 100 µM).

  • Uptake Phase:

    • Wash cells with HBSS.

    • Incubate with 10 µM NaI (Sodium Iodide) in HBSS for 60 min at 37°C.

    • Stop Point: Aspirate HBSS rapidly and wash with ice-cold saline.

    • Digestion: Add Ce/As (Ceric Ammonium Sulfate / Arsenious Acid) reagent.

    • Readout: The Sandell-Kolthoff reaction. Iodide catalyzes the reduction of yellow Ceric ion to colorless Cerous ion.

    • Interpretation: High absorbance = Low Iodide (Inhibition). Low absorbance = High Iodide (Normal).

Data Analysis & Expected Outcomes

Use the following reference ranges to validate your experimental setup.

ParameterAssay TypeControl ValueThis compound Treated (Expected)IC50 / Effective Conc.
Catalase Activity UV Kinetic (240nm)100% Rate< 10% Rate~10 - 20 mM (Acute)
TPO Activity Guaiacol OxidationHigh AbsorbanceLow Absorbance0.5 - 2.0 µM (Cell-free)
Iodide Uptake Sandell-KolthoffHigh UptakeReduced Uptake~10 - 50 µM (FRTL-5)
Cell Viability MTT / CCK-8100% Viability>90% (Non-cytotoxic)*> 50 mM (Low cytotoxicity)

*Note: this compound is generally cytostatic rather than cytotoxic at functional doses. If you see rapid cell death < 10 mM, check pH or contamination.

References

  • World Health Organization (WHO). (1994). This compound: Environmental Health Criteria 158. International Programme on Chemical Safety.

  • Pan, H., Sun, Y., & Zhang, L. (2011).[6] The effects of this compound on thyroglobulin and iodide uptake in FRTL-5 cells. Toxicology and Industrial Health, 27(2), 187–192.[6]

  • Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1,2,4-triazole.[2][10][11][12][13] Biochemical Journal, 68(3), 468.

  • Dong, H., et al. (2020).[5] A rapid assay of human thyroid peroxidase activity.[5] Toxicology in Vitro, 62, 104662.

  • AcceGen. (n.d.). FRTL-5 Cell Line Profile and Maintenance.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Amitrole Concentration for Consistent Plant Bleaching

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Directive

This guide addresses the technical optimization of Amitrole (3-amino-1,2,4-triazole) application for inducing controlled photobleaching in plant tissues. While this compound is a potent herbicide, its utility in research lies in its ability to arrest chloroplast development, serving as a negative control for photosynthetic efficiency or a reporter for carotenoid biosynthesis studies.

The Optimization Challenge: this compound exhibits a dual mode of action. It inhibits lycopene


-cyclase  (causing bleaching) and imidazoleglycerol-phosphate dehydratase  (causing histidine starvation and root stunting).
  • Too Low: Root stunting occurs without visible bleaching.

  • Too High: Rapid tissue necrosis (death) occurs before bleaching phenotypes can manifest.

  • Target: The "Bleaching Window"—a specific concentration range where carotenoid biosynthesis is halted, but the plant remains metabolically active enough to grow white tissue.

Mechanism of Action

To troubleshoot inconsistency, one must understand the molecular bottleneck. This compound does not destroy chlorophyll directly; it destroys the plant's ability to protect chlorophyll.

The Bleaching Pathway

This compound blocks the cyclization of lycopene into


-carotene. Without carotenoids, the photosynthetic apparatus lacks a mechanism to quench triplet chlorophyll states. Upon exposure to light, these states generate singlet oxygen (

), which rapidly oxidizes chlorophyll and destroys the thylakoid membrane.

Key Insight: Bleaching is light-dependent . Treated plants kept in the dark will accumulate precursors (phytoene/lycopene) but will not bleach until illuminated.

Pathway Visualization

The following diagram illustrates the specific block induced by this compound and the downstream consequence (Photo-oxidation).

AmitroleMechanism Precursors Phytoene / Phytofluene Lycopene Lycopene (Red Accumulation) Precursors->Lycopene BetaCarotene beta-Carotene Lycopene->BetaCarotene Blocked by This compound PhotoOx Singlet Oxygen Generation Lycopene->PhotoOx Accumulation + Light Enzyme Lycopene beta-cyclase This compound This compound (Inhibitor) This compound->Enzyme Xanthophylls Xanthophylls (Photoprotection) BetaCarotene->Xanthophylls Chlorophyll Chlorophyll Xanthophylls->Chlorophyll Protects Chlorophyll->PhotoOx Unprotected Bleaching Thylakoid Destruction (BLEACHING) PhotoOx->Bleaching

Figure 1: this compound inhibits lycopene


-cyclase, preventing xanthophyll synthesis.[1] Without photoprotection, light triggers oxidative destruction of chlorophyll.

Experimental Protocols

Stock Solution Preparation

This compound is water-soluble but degrades over time.

  • Solvent: Sterile distilled water (Milli-Q preferred).

  • Stock Concentration: 100 mM (8.4 mg/mL).

  • Storage: -20°C in dark aliquots. Do not refreeze.

  • Stability: Stable for 3 months at -20°C. Fresh preparation is recommended for critical dose-response curves.

Optimized Concentration Ranges

The following table synthesizes field-proven concentrations for common model organisms. Note that Arabidopsis root elongation is inhibited at concentrations lower than those required for bleaching.[2]

Application MethodModel OrganismTarget Conc.Notes
Solid Media (Agar) Arabidopsis thaliana50 - 150

M
< 50

M causes stunting without bleaching. > 200

M causes necrosis.
Solid Media (Agar) Nicotiana tabacum100 - 200

M
Tobacco is more robust; requires higher doses for uniform bleaching.
Foliar Spray A. thaliana (Rosette)1 - 5 mM Requires surfactant (e.g., Silwet L-77) for cuticle penetration.
Foliar Spray Crop Species (Wheat/Barley)10 - 20 mM Apply at 2-3 leaf stage. Older leaves will not bleach; only new growth.
Liquid Culture Cell Suspension10 - 50

M
Higher sensitivity due to direct cellular contact.
The "Titration Matrix" Protocol

To ensure consistency, do not rely on a single concentration. Run a Titration Matrix for every new batch of seeds or tissue type.

  • Prepare 4 plates/pots: 0

    
    M (Control), 50 
    
    
    
    M, 100
    
    
    M, 200
    
    
    M.
  • Growth Conditions:

    • Light: Continuous light or Long Day (16h/8h) is mandatory . Intensity: 100-150

      
      mol m
      
      
      
      s
      
      
      .
    • Temperature: 22°C. High temps (>28°C) exacerbate oxidative stress and lead to necrosis.

  • Observation (7-10 days):

    • Score for Bleaching Index (White vs. Green tissue).

    • Score for Root Inhibition (Primary root length).

  • Selection: Choose the concentration that yields >90% bleaching of new leaves with <50% root inhibition compared to control.

Troubleshooting & Diagnostics

This section addresses specific failure modes reported by users.

Issue 1: "My plants are stunted but remain green."

Diagnosis: Histidine starvation is dominant over carotenoid inhibition.

  • Cause: Concentration is too low to fully block lycopene cyclase, or light intensity is insufficient to trigger photo-oxidation.

  • Solution A (Light): Increase light intensity. Bleaching is a photo-oxidative process. If light is <80

    
    mol m
    
    
    
    s
    
    
    , chlorophyll turnover is too slow to reveal the defect.
  • Solution B (Histidine): Supplement the media with 0.5 mM L-Histidine . This relieves the root stunting caused by imidazoleglycerol-phosphate dehydratase inhibition, allowing the plant to grow larger while still exhibiting the bleaching phenotype caused by carotenoid inhibition.

Issue 2: "The bleaching is patchy or speckled."

Diagnosis: Inconsistent uptake or translocation.

  • Cause (Foliar): Poor surfactant use. This compound is systemic (phloem mobile), but uptake across the cuticle is the rate-limiting step.

  • Solution: Add 0.05% Silwet L-77 or 0.1% Tween-20 to the spray solution. Ensure "run-off" coverage.

  • Cause (Media): this compound is unstable in light over long periods. If plates are >2 weeks old, the effective concentration in the top layer may have degraded. Use fresh plates.

Issue 3: "The tissue turns brown/necrotic immediately."

Diagnosis: Acute Phytotoxicity.

  • Cause: Concentration is too high, leading to massive oxidative burst and membrane lysis before "bleaching" can be observed.

  • Solution: Reduce concentration by 50%. Check stock calculation (MW of this compound = 84.08 g/mol ).

Troubleshooting Logic Flow

Use the following decision tree to diagnose your experiment.

Troubleshooting Start Start: Evaluate Phenotype IsBleached Is tissue white/bleached? Start->IsBleached Green Tissue is Green IsBleached->Green No White Tissue is White IsBleached->White Yes IsStunted Is growth stunted? Green->IsStunted LowDose Conc. too low Increase by 2x IsStunted->LowDose No (Normal Growth) HistidineEffect Histidine Effect Dominant OR Low Light IsStunted->HistidineEffect Yes (Stunted) Action1 Action: Add 0.5mM Histidine Increase Light Intensity HistidineEffect->Action1 IsNecrotic Is tissue turning brown/mushy? White->IsNecrotic Success OPTIMAL RESULT IsNecrotic->Success No Overdose Overdose / Acute Toxicity IsNecrotic->Overdose Yes Action2 Action: Reduce Conc. by 50% Overdose->Action2

Figure 2: Diagnostic logic for tuning this compound concentration based on observed phenotype.

References

  • Burns, E. R., Buchanan, G. A., & Carter, M. C. (1971). Inhibition of carotenoid synthesis as a mechanism of action of this compound, dichlormate, and pyriclor.[3][4] Plant Physiology, 47(1), 144–148.[3] [Link][3]

  • Mullineaux, P., et al. (2000). Primary Site of Action of this compound in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis. Plant Physiology, 123(4). (Note: Discusses the separation of root vs. bleaching phenotypes). [Link]

  • La Rocca, N., et al. (2021). Mitosis Inhibitors Induce Massive Accumulation of Phytoene in the Microalga Dunaliella salina. MDPI - Plants. (Referencing this compound as Lycopene Cyclase Inhibitor).[1] [Link]

  • Ravanel, S., et al. (1998). The mechanism of action of this compound: inhibition of imidazoleglycerol-phosphate dehydratase. Phytochemistry. (Establishes the histidine pathway inhibition). [Link]

  • HRAC (Herbicide Resistance Action Committee). Mode of Action Classification: Group 34 (formerly F3) - Bleachers: Inhibition of lycopene cyclase.[4] [Link]

Sources

Technical Support Center: Amitrole Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amitrole. This guide provides in-depth technical information and practical troubleshooting advice to address common solubility challenges encountered during experimental work. Our goal is to equip you with the knowledge to prepare stable and accurate this compound solutions for reliable and reproducible results.

Understanding this compound's Solubility Profile

This compound (3-amino-1,2,4-triazole) is a polar, crystalline compound whose solubility is significantly influenced by the choice of solvent, temperature, and pH.[1][2][3] A foundational understanding of its physicochemical properties is crucial for successful solution preparation. This compound is readily soluble in polar protic solvents like water and lower alcohols, but its solubility diminishes in less polar and nonpolar organic solvents.[1][4]

Key Physicochemical Properties:
  • Appearance: Colorless to white crystalline powder.[1][5][6]

  • Melting Point: 157-159 °C.[1][7]

  • pKa: 4.0, indicating it is a weak base.[8]

  • Stability: Generally stable under normal laboratory conditions but may be sensitive to light.[6][7] Aqueous solutions are neutral.[5]

Below is a summary of this compound's solubility in common laboratory solvents.

SolventSolubility (g/L)Temperature (°C)Reference
Water28025[1]
Water50053[1]
Ethanol26075[1]
MethanolReadily solubleNot specified[1][4]
ChloroformReadily solubleNot specified[1][4]
2-Propanol (Isopropanol)20-5020[1]
Dichloromethane0.1-120[1]
Ethyl AcetateSparingly solubleNot specified[1]
AcetoneInsolubleNot specified[1][4]
n-Hexane< 0.120[1]
Toluene< 0.120[1]
Diethyl EtherInsolubleNot specified[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at room temperature, even though it's reported to be highly soluble?

A1: While this compound is highly soluble in water (280 g/L at 25°C), several factors can impede dissolution.[1]

  • Purity of this compound: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound suitable for your application.

  • Rate of Addition: Adding the entire amount of this compound to the solvent at once can lead to clumping and slow dissolution. Try adding the powder in small portions while continuously stirring.

  • Insufficient Agitation: Proper mixing is essential. Use a magnetic stirrer or vortex mixer to ensure adequate agitation.

  • Temperature: Solubility in water increases significantly with temperature.[1] Warming the solution gently can aid dissolution. For example, the solubility increases to 500 g/L at 53°C.[1]

Q2: I've prepared an aqueous this compound solution, but a precipitate formed after storing it. What could be the cause?

A2: Precipitation upon storage can be due to a few reasons:

  • Supersaturation: If you prepared a saturated solution at an elevated temperature and then stored it at a lower temperature (e.g., 4°C), the solubility will decrease, leading to precipitation.

  • pH Changes: Although this compound is stable in a pH range of 4-9, significant shifts in pH outside this range could potentially affect its solubility and stability.[1]

  • Contamination: Introduction of contaminants could act as nucleation sites for precipitation. Always use clean glassware and high-purity solvents.

Q3: Can I use DMSO to dissolve this compound for cell culture experiments?

Q4: Is it necessary to adjust the pH of my aqueous this compound solution?

A4: For most applications, pH adjustment is not necessary as aqueous solutions of this compound are neutral.[5] this compound is hydrolytically stable between pH 4 and 9.[1] However, if your experimental protocol is sensitive to pH, you can adjust it using dilute acid or base. Given that this compound is a weak base, its solubility can be influenced by pH. In acidic conditions, it will form a salt, which may have different solubility characteristics.[1]

Troubleshooting Guide: Preparing this compound Solutions

This section provides a systematic approach to overcoming common solubility issues.

Visual Troubleshooting Workflow

Amitrole_Solubility_Troubleshooting start Start: this compound Dissolution Issue check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate? (e.g., Water, Methanol) start->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No | Select a more suitable solvent based on the solubility table. check_solvent->solvent_no No check_purity Step 2: Check this compound Purity & Handling Is it high purity? Added slowly with agitation? solvent_yes->check_purity purity_yes Yes check_purity->purity_yes Yes purity_no No | Use high-purity this compound. | Add in small portions with constant stirring. check_purity->purity_no No increase_agitation Step 3: Enhance Mechanical Agitation Use magnetic stirrer or vortex mixer. purity_yes->increase_agitation check_dissolution1 Does it dissolve? increase_agitation->check_dissolution1 dissolution1_yes Yes check_dissolution1->dissolution1_yes Yes dissolution1_no No check_dissolution1->dissolution1_no No success Success: Stable this compound Solution Prepared dissolution1_yes->success gentle_heating Step 4: Apply Gentle Heating Warm the solution (e.g., to 40-50°C). dissolution1_no->gentle_heating check_dissolution2 Does it dissolve? gentle_heating->check_dissolution2 dissolution2_yes Yes check_dissolution2->dissolution2_yes Yes dissolution2_no No check_dissolution2->dissolution2_no No dissolution2_yes->success consider_ph Step 5: Consider pH Adjustment For aqueous solutions, try slight acidification. dissolution2_no->consider_ph check_dissolution3 Does it dissolve? consider_ph->check_dissolution3 dissolution3_yes Yes check_dissolution3->dissolution3_yes Yes dissolution3_no No | Consider a different solvent system or consult further literature. check_dissolution3->dissolution3_no No dissolution3_yes->success

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Experimental Protocol for Preparing an Aqueous this compound Stock Solution

This protocol outlines a reliable method for preparing a concentrated aqueous stock solution of this compound.

Materials:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile glassware (beaker or flask)

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper/boat

  • Optional: Water bath or hot plate with stirring capability

Procedure:

  • Determine the Required Concentration: Decide on the final concentration of your stock solution. Do not exceed the solubility limit at your intended storage temperature to avoid precipitation.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Measure the Solvent: Measure out approximately 80% of the final required volume of high-purity water into a beaker or flask.

  • Initial Dissolution:

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Begin stirring at a moderate speed to create a vortex.

    • Slowly add the weighed this compound powder to the vortex to prevent clumping.

  • Enhance Dissolution (if necessary):

    • If the this compound does not dissolve completely at room temperature, gently warm the solution to 40-50°C while continuing to stir.[1] Avoid boiling.

    • Continue stirring until all the powder is dissolved. Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

    • Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.

  • Sterilization and Storage:

    • If for use in sterile applications (e.g., cell culture), filter-sterilize the solution through a 0.22 µm filter.

    • Store the solution in a properly labeled, airtight container. Protect from light if long-term storage is required.[6]

Safety Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete safety information.[7]

References

  • This compound (EHC 158, 1994). Inchem.org. [Link]

  • Safety Data Sheet - this compound. Pest Genie. [Link]

  • This compound - AERU. University of Hertfordshire. [Link]

  • This compound - EXTOXNET PIP. [Link]

  • Trace Level Determination of this compound in Surface and Ground Water by Direct Aqueous Injection on the Agilent 6495 LC/MS/MS. Agilent. [Link]

  • This compound. PubChem. [Link]

  • Determination of this compound in environmental water samples with precolumn derivatization by high-performance liquid chromatography. PubMed. [Link]

  • This compound 1. Exposure Data - IARC Publications. [Link]

  • This compound | C2H4N4 | CID 1639 - PubChem. NIH. [Link]

  • Determination of the herbicide this compound in water with pre-column derivatization, liquid chromatography and tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Imtrade this compound 250 Herbicide. [Link]

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methods to neutralize amitrole in soil for sequential experiments

[1]

Ticket ID: AMT-REM-001 Subject: Neutralization and Remediation of Amitrole (1,2,4-triazol-3-amine) in Soil Substrates Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

This compound is a systemic, non-selective triazole herbicide that inhibits carotenoid synthesis (specifically targeting the enzyme phytoene desaturase), leading to characteristic "bleaching" in non-target plants. Because it is highly water-soluble and moderately mobile, it poses a significant risk of carryover in sequential experiments.[1]

Critical Distinction:

  • Neutralization (Sequestration): Rapidly binding the molecule to an adsorbent (e.g., Activated Carbon) to prevent plant uptake.[1] The chemical remains in the soil but is biologically unavailable.[2]

  • Remediation (Degradation): Breaking down the molecule via microbial or chemical oxidation into non-toxic byproducts (Urea,

    
    , 
    
    
    ).[1] This requires time.
Module 1: Experimental Workflow Selection

Before selecting a protocol, determine your experimental constraints. Use the decision matrix below to select the appropriate method.

AmitroleRemediationStartStart: this compound Contaminated SoilQ1Is immediate replanting (< 48 hrs) required?Start->Q1Q2Is the soil microbiome critical for the next experiment?Q1->Q2No (Degradation)MethodAMethod A: Adsorption(Activated Carbon)Q1->MethodAYes (Sequestration)MethodBMethod B: Biostimulation(Microbial Degradation)Q2->MethodBYes (Preserve Microbes)MethodCMethod C: Fenton Oxidation(Chemical Destruction)Q2->MethodCNo (Sterile/Chemical Reset)

Figure 1: Decision matrix for selecting the appropriate this compound neutralization strategy based on time constraints and biological requirements.

Module 2: Rapid Neutralization (Adsorption)

Best For: Sequential pot experiments requiring immediate turnover.[1] Mechanism: Physical adsorption.[1] Activated carbon (AC) possesses a vast surface area with micropores that trap organic molecules.[1][2][3] this compound is adsorbed via hydrogen bonding and van der Waals forces.[1]

Protocol A: Activated Carbon Amendment

Reagents:

  • Powdered Activated Carbon (PAC) - High surface area (>800

    
    ).[1][2]
    
  • Deionized Water.[1]

Step-by-Step:

  • Quantification: Calculate the soil volume. The standard remediation rate is 100–200:1 ratio of Carbon to Active Ingredient (AI), or roughly 1% w/w of soil mass for heavy contamination.

  • Preparation: Create a slurry. PAC is hydrophobic and dusty; mix it with water (and a drop of non-ionic surfactant if available) to form a suspension.[1]

  • Incorporation: Pour the slurry over the soil and mechanically mix thoroughly. Note: Surface application is insufficient; this compound is mobile and may be deep in the soil column.

  • Incubation: Allow to sit for 24 hours .

  • Validation: Plant a "bio-indicator" (e.g., Oats or Mustard) to verify safety.[1]

Data: Efficacy of AC Rates

AC Rate (lbs/acre equivalent) % Reduction in Phytotoxicity Replanting Interval
0 (Control) 0% > 4 weeks
100 65-80% 3 days
200 95-99% 24 hours

| 400 | >99% | Immediate |[1]

Module 3: Biological Remediation (Degradation)

Best For: Field plots or large soil batches where soil health/microbiome must be preserved.[1] Mechanism: Co-metabolism.[1] Soil bacteria (e.g., Pseudomonas spp.)[1][4] utilize this compound as a nitrogen source, but they require an external carbon source to fuel the energy-intensive ring-cleavage process.[1]

BiodegradationThis compoundThis compound(C2H4N4)IntermediatesUrea +Triazole DerivativesThis compound->IntermediatesRing CleavageEnzymeMicrobialHydrolasesEnzyme->this compoundCatalysisEndProductsCO2 + NH3(Mineralization)Intermediates->EndProductsHydrolysis

Figure 2: Simplified microbial degradation pathway of this compound under aerobic conditions.[1]

Protocol B: Enhanced Biostimulation

Reagents:

  • Carbon Source: Sucrose solution (1%) or Molasses.[1]

  • Nitrogen Source: None (this compound provides the N).[1]

Step-by-Step:

  • Moisture Adjustment: Bring soil to 60% Water Holding Capacity (WHC) . Microbial activity halts in dry soil.[1]

  • Carbon Priming: Dissolve 10g of sucrose per liter of water. Irrigate the soil with this solution.[5] This triggers a microbial "bloom," forcing the community to scavenge nitrogen (the this compound).

  • Temperature Control: Maintain soil temperature between 20°C and 28°C .

  • Aeration: Turn/mix the soil every 3 days to ensure aerobic conditions.[1]

  • Duration: Continue for 14–21 days .

Module 4: Chemical Oxidation (Fenton's Reagent)

Best For: Lab-scale cleanup of soil for chemical analysis (HPLC/MS) or total sterilization.[1] Mechanism: Advanced Oxidation Process (AOP).[1] Iron catalyzes hydrogen peroxide to generate Hydroxyl Radicals (

Warning: This method will sterilize the soil and drastically alter pH. Do not use if the next experiment requires a native microbiome.

Protocol C: Modified Fenton Oxidation

Reagents:

  • Hydrogen Peroxide (

    
    , 30%).[1]
    
  • Ferrous Sulfate (

    
    ).[1]
    
  • Sulfuric Acid (to adjust pH).[1]

Step-by-Step:

  • Acidification: Adjust soil slurry pH to 3.0 – 4.0 (Fenton works best in acidic conditions).[1]

  • Catalyst Addition: Add Ferrous Sulfate (approx.[1] 5mM concentration in soil water).[1] Mix well.

  • Oxidant Addition: Slowly add

    
    . Caution: Exothermic reaction.[1] Monitor temperature.[1]
    
  • Quenching: After 2 hours, raise pH back to neutral using Lime (

    
    ).
    
  • Leaching: Flush soil with water to remove iron salts and residual salts.[1]

Troubleshooting & FAQs

Q: I used Activated Carbon, but my seedlings still show bleaching. Why?

  • A: This is likely a mixing issue .[1] this compound is water-soluble and moves with the wetting front.[1] If the carbon was only applied to the top 2cm, roots grew past the "safe zone" into contaminated soil.

    • Fix: Unpot the soil, mix the carbon thoroughly throughout the entire matrix, and repot.

Q: Can I use "Garden Charcoal" instead of Activated Carbon?

  • A: No. Horticultural charcoal (biochar) has a surface area of ~50

    
    .[1] Activated Carbon has a surface area of >800 
    
    
    .[1] You would need 16x the amount of garden charcoal to achieve the same result, which would alter the soil's physical texture.

Q: How does soil pH affect this compound persistence?

  • A: this compound is amphoteric.[1] In highly acidic soils, it becomes protonated and binds more tightly to soil colloids, reducing leaching but also reducing microbial access (slower degradation).[6] In neutral/alkaline soils, it is more mobile and available for microbial breakdown, but also more available for plant uptake.

Q: Will Fenton oxidation interfere with downstream Mass Spec (LC-MS) analysis?

  • A: It can.[1][3] Residual iron (

    
    ) can suppress ionization.[1] Ensure you perform a solid-phase extraction (SPE) cleanup on soil extracts before injection if you used Method C.[1]
    
References
  • University of Hertfordshire. (2025).[1] this compound: Environmental Fate and Ecotoxicology.[1][7] Pesticide Properties DataBase (PPDB).[1][7] Link

  • McCarty, B. (2022).[1] Activated Charcoal for Pesticide Deactivation.[1][2][3][8] Clemson University Cooperative Extension.[1] Link

  • National Institutes of Health (NIH). (2022).[1] Fenton oxidation for soil remediation: A critical review. PubMed.[1] Link

  • Tazi, R., et al. (2018).[1] Theoretical Approach of the Adsorption of Herbicide this compound on the Soil using DFT Method. Oriental Journal of Chemistry.[1] Link

identifying and minimizing sources of contamination in amitrole studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers working with amitrole. This guide is designed to provide you with practical, in-depth solutions for identifying and minimizing sources of contamination in your experiments. As Senior Application Scientists, we understand that the integrity of your results is paramount. This resource combines technical protocols with field-proven insights to help you maintain the highest standards of scientific rigor.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analytical phase of your this compound studies. Each problem is presented in a question-and-answer format, providing a clear path from issue to resolution.

Q1: I'm seeing unexpected peaks in my chromatogram. What are the potential sources and how do I investigate them?

A1: Unexpected peaks in your chromatogram can be alarming as they can interfere with the accurate quantification of this compound and its known metabolites or impurities. The primary culprits are typically contamination, analyte degradation, or issues with your analytical system.

Causality: this compound is a small, polar molecule, which can make it susceptible to various interferences in analytical systems, particularly when using highly sensitive techniques like LC-MS/MS.[1] Contamination can be introduced at any stage, from sample collection to analysis, while degradation can occur if samples are not handled or stored correctly.

Here is a systematic approach to identifying the source of these extraneous peaks:

Step 1: System and Reagent Blanks

  • Action: Inject a solvent blank (your mobile phase or sample diluent).

  • Rationale: If the peaks are present in the blank, the contamination is coming from your HPLC/LC-MS system, solvents, or glassware. Common sources include contaminated mobile phase reservoirs, contaminated autosampler wash solvents, or leachables from plasticware.

Step 2: Sample Matrix Blanks

  • Action: Prepare and inject a blank matrix sample (e.g., a soil or water sample known to be free of this compound).

  • Rationale: If the peaks appear here, they are likely due to co-extractives from the sample matrix that are not being adequately removed during your sample preparation.

Step 3: Review Sample Handling and Preparation

  • Action: Critically review your sample handling and preparation workflow.

  • Rationale: Cross-contamination is a significant risk in pesticide residue analysis.[2] Consider the following:

    • Were separate, thoroughly cleaned glassware and equipment used for each sample?

    • Were disposable items (e.g., pipette tips, vials) used wherever possible?

    • Is there a possibility of carryover from a previous, more concentrated sample? Run a blank injection after a high-concentration sample to check for this.[3]

Step 4: Consider Degradation Products

  • Action: Evaluate the possibility that the unknown peaks are degradation products of this compound.

  • Rationale: this compound can degrade under certain conditions.[4] If your samples were exposed to light, high temperatures, or incompatible chemicals, you might be observing degradation products. A common degradation pathway for this compound, particularly under photolytic conditions, involves the formation of 5-hydroxy this compound and urazole.[5]

Q2: My this compound peak is tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue when analyzing polar, basic compounds like this compound, especially on silica-based reversed-phase columns. It can compromise resolution and lead to inaccurate integration and quantification.

Causality: Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica stationary phase.[6] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.

Here are some strategies to mitigate peak tailing:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount of a competing base, like ammonium formate or ammonium acetate, to your mobile phase. The positive ammonium ions will interact with the residual silanols, effectively "masking" them from the this compound molecules.[6]

    • Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid can suppress the ionization of the silanol groups, reducing their interaction with the protonated this compound.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups and are less prone to causing peak tailing.

    • Consider a Different Stationary Phase: For highly polar compounds like this compound, a column with a more polar stationary phase or one designed for polar analytes may provide better peak shape.

  • Check for System Issues:

    • Extra-Column Volume: Ensure that the tubing and connections in your system are as short and narrow as possible to minimize extra-column volume, which can contribute to peak broadening and tailing.[7]

    • Column Contamination: A buildup of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion. Try flushing the column or, if necessary, replacing it.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling, storage, and stability of this compound to help you proactively prevent contamination and degradation.

Q1: What are the optimal storage conditions for this compound standards and samples?

A1: Proper storage is crucial to maintain the integrity of your this compound standards and samples. This compound is stable in neutral, acidic, and alkaline media but can decompose in the presence of light.[4]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents thermal degradation and minimizes volatilization.
Light Protect from light by using amber vials or storing in the dark.This compound can undergo photolytic degradation.[4]
Container Use tightly sealed glass containers.Prevents contamination and solvent evaporation. Avoids potential leaching from plastic containers.
Atmosphere Store in a well-ventilated area away from incompatible materials.This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Q2: How can I prevent cross-contamination in the laboratory when working with this compound?

A2: Preventing cross-contamination is essential, especially when working with high- and low-concentration samples. Here are some best practices:

  • Dedicated Equipment: Whenever possible, use dedicated glassware, syringes, and other equipment for standards and for samples, and for different concentration levels.[8]

  • Thorough Cleaning: Implement a rigorous cleaning protocol for all non-disposable items. This should include a solvent rinse followed by washing with a suitable laboratory detergent and a final rinse with high-purity water.

  • Workflow Design: Structure your workflow to minimize the chance of contamination. For example, prepare high-concentration standards in a separate area from where you process low-level samples.[9]

  • Personal Protective Equipment (PPE): Change gloves frequently, especially after handling high-concentration standards or before moving to a different sample.[8]

Q3: What are the expected degradation products of this compound, and how can I identify them?

A3: The degradation of this compound can be initiated by exposure to light (photolysis), heat (thermolysis), hydrolysis (acidic or basic conditions), and oxidation. Identifying these degradation products is a key component of developing a stability-indicating analytical method.[10]

Known Degradation Pathway (Photolysis): Studies have shown that the degradation of this compound in the presence of hydroxyl radicals, which can be generated by UV light, leads to the formation of two primary products: 5-hydroxy this compound and urazole.[5]

Investigating Other Degradation Pathways: To identify degradation products from other stress conditions, a forced degradation study is necessary.[11] This involves intentionally subjecting this compound to harsh conditions to generate the potential degradants.

Workflow for Investigating Sample Contamination

G start Unexpected Peak Observed in Chromatogram blank_injection Inject Solvent Blank start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank system_contamination Source is System/Solvents. Clean System, Use Fresh Solvents. peak_present_blank->system_contamination Yes matrix_blank Inject Matrix Blank peak_present_blank->matrix_blank No peak_present_matrix Peak Present? matrix_blank->peak_present_matrix matrix_interference Source is Matrix Co-extractive. Optimize Sample Cleanup. peak_present_matrix->matrix_interference Yes review_handling Review Sample Handling & Carryover peak_present_matrix->review_handling No carryover_check Inject Blank After High Standard review_handling->carryover_check peak_present_carryover Peak Present? carryover_check->peak_present_carryover carryover_issue Carryover Confirmed. Optimize Autosampler Wash Method. peak_present_carryover->carryover_issue Yes degradation_study Consider Degradation. Perform Forced Degradation Study. peak_present_carryover->degradation_study No

Caption: A systematic workflow for troubleshooting unexpected peaks.

Known Photolytic Degradation Pathway of this compound

G This compound This compound OH_radical + •OH (from UV/H₂O₂) This compound->OH_radical Hydroxy_this compound 5-Hydroxy this compound OH_radical->Hydroxy_this compound Urazole Urazole OH_radical->Urazole

Caption: Formation of photolytic degradation products of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 24 hours).

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C for a specified time.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified time.

    • Also, heat a solution of this compound at a specified temperature.

    • Dissolve/dilute the samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

    • Keep a control sample in the dark.

    • Dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC or LC-MS/MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Cleaning Glassware to Prevent Cross-Contamination

Objective: To ensure that all glassware used in this compound analysis is free from residual contaminants that could interfere with subsequent analyses.

Procedure:

  • Initial Rinse: Immediately after use, rinse the glassware three times with the solvent used to dissolve the last sample or standard.

  • Soaking: If necessary, soak the glassware in a laboratory-grade detergent solution.

  • Washing: Thoroughly wash the glassware with hot water and a suitable brush.

  • Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized or HPLC-grade water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent, such as methanol or acetone, to remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at a suitable temperature or allow it to air dry in a clean environment.

  • Storage: Store the clean glassware in a closed cabinet to prevent contamination from dust and laboratory fumes.

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Bobeldijk, I., Broess, K., Speksnijder, P., & van Leerdam, T. (2001). Determination of the herbicide this compound in water with pre-column derivatisation, liquid chromatography and tandem mass spectrometry.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Mueller, C. (n.d.). TRAcE LEVEL dETERMINATION Of this compound IN suRfAcE ANd GROuNd WATER by dIREcT AquEOus INjEcTION ON ThE AGILENT 6495 Lc/Ms/Ms. Agilent Technologies.
  • Patel, Y., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Chemical Methodologies.
  • This compound. (2025). In AERU. University of Hertfordshire.
  • Analytical Method for Amitrol (Agricultural Products). (n.d.).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • This compound. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • This compound. (n.d.).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79.
  • Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Degradation of this compound by excitation of iron(III) aquacomplexes in aqueous solutions. (n.d.).
  • TECH TIPS: 7 Tips to Avoid Cross-Contamination in the Lab. (2023, August 1). Lab Manager.
  • Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. (2022).
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • This compound. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing!
  • An Overview of Degradation Str
  • Contamination Prevention in the Manufacture of Crop Protection Products. (n.d.).
  • (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (n.d.).
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent Technologies.
  • How To Avoid Contamination in Lab. (2021, October 1). Technical Safety Services.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube.
  • Controlling Cross-Contamination in Research Facilities. (2024, March 14). Dycem.
  • peak tailing and disappearing peak in LC/MS/MS. (2008, December 31).
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.

Sources

Validation & Comparative

A Comparative Mechanistic Analysis of Amitrole and Glyphosate for Advanced Weed Management Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the herbicidal mechanisms of amitrole and glyphosate, designed for researchers, scientists, and professionals in drug and herbicide development. Our objective is to dissect the molecular underpinnings of these two widely used herbicides, offering a clear perspective on their distinct and overlapping modes of action, supported by experimental data and detailed protocols.

Introduction: Two Systemic Herbicides, Two Distinct Pathways

This compound and glyphosate are both broad-spectrum, systemic herbicides, meaning they are absorbed and translocated within the plant to exert their effects. However, their biochemical targets and physiological consequences diverge significantly. This compound, a triazole herbicide, primarily disrupts pigment biosynthesis, leading to characteristic bleaching of plant tissues.[1][2] In contrast, glyphosate, an organophosphorus compound, inhibits a key enzyme in the biosynthesis of aromatic amino acids.[3] Understanding these fundamental differences is crucial for effective weed management, resistance mitigation, and the development of novel herbicidal agents.

Comparative Overview of Physicochemical and Herbicidal Properties

PropertyThis compoundGlyphosate
Chemical Class TriazoleOrganophosphorus (Glycine derivative)
Mode of Action Inhibition of carotenoid biosynthesisInhibition of EPSP synthase
Primary Target Phytoene desaturase (PDS) and/or Lycopene cyclase (LCY)5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)
Translocation Systemic, xylem and phloem (slower than glyphosate)[4]Systemic, primarily phloem
Visual Symptoms Bleaching (white or translucent foliage), chlorosis[1]Wilting, chlorosis, necrosis
Soil Half-life 22-57 days (aerobic)[5]Varies widely (days to months)

Deep Dive into the Mechanisms of Action

This compound: A Disrupter of Pigment Synthesis

This compound's herbicidal activity stems from its ability to inhibit carotenoid biosynthesis.[1][2] Carotenoids are essential pigments in plants that serve two primary functions: as accessory pigments in light harvesting and, crucially, in photoprotection. By quenching reactive oxygen species and dissipating excess light energy, carotenoids prevent the photo-oxidation and destruction of chlorophyll.

The precise molecular target of this compound within the carotenoid biosynthesis pathway has been a subject of some debate in the literature. Evidence suggests that it may inhibit one or more key enzymes, including phytoene desaturase (PDS) and lycopene cyclase (LCY).[1][4] Inhibition of these enzymes leads to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene.[6][7] The absence of protective carotenoids results in the rapid photodestruction of chlorophyll, leading to the characteristic white or bleached appearance of treated plants.[1]

While the primary mode of action is the inhibition of carotenoid biosynthesis, some studies have suggested that this compound may have other effects, including the inhibition of catalase and histidine biosynthesis.

Diagram of the Carotenoid Biosynthesis Pathway and the Site of this compound Inhibition

Carotenoid_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) PSY Phytoene synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene ZDS ζ-Carotene desaturase (ZDS) Phytofluene->ZDS zeta_Carotene ζ-Carotene CRTISO Carotenoid isomerase (CRTISO) zeta_Carotene->CRTISO Lycopene Lycopene LCYE Lycopene ε-cyclase (LCY-e) Lycopene->LCYE LCYB Lycopene β-cyclase (LCY-b) Lycopene->LCYB alpha_Carotene α-Carotene CHYE ε-Carotene hydroxylase alpha_Carotene->CHYE beta_Carotene β-Carotene CHYB β-Carotene hydroxylase beta_Carotene->CHYB Lutein Lutein Zeaxanthin Zeaxanthin PSY->Phytoene PDS->Phytofluene ZDS->zeta_Carotene CRTISO->Lycopene LCYE->alpha_Carotene LCYB->beta_Carotene CHYB->Zeaxanthin CHYE->Lutein This compound This compound This compound->PDS Inhibition (Proposed) This compound->LCYB Inhibition (Proposed) Shikimate_Pathway E4P Erythrose 4-phosphate DAHPS DAHP synthase E4P->DAHPS PEP1 Phosphoenolpyruvate (PEP) PEP1->DAHPS DAHP DAHP DAHPS->DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQS->DHQ DHQD DHQ dehydratase DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate-3-phosphate SK->S3P EPSPS EPSP synthase S3P->EPSPS PEP2 Phosphoenolpyruvate (PEP) PEP2->EPSPS EPSP EPSP EPSPS->EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate CS->Chorismate Aromatics Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatics Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: The shikimate pathway and the specific inhibition of EPSP synthase by glyphosate.

Experimental Protocols for Mechanistic Analysis

To empirically compare the mechanisms of this compound and glyphosate, a series of well-defined experimental protocols are required. Below are step-by-step methodologies for key assays.

Protocol 1: Analysis of Herbicide Uptake and Translocation using ¹⁴C-Radiolabeling

This protocol allows for the quantitative measurement of herbicide absorption and movement within the plant, providing critical data on the systemic properties of each compound. Experimental Workflow

Uptake_Translocation start Grow plants to desired stage apply Apply ¹⁴C-labeled herbicide (this compound or Glyphosate) to a single leaf start->apply harvest Harvest plants at various time points (e.g., 6, 24, 48, 72h) apply->harvest wash Wash treated leaf to remove unabsorbed herbicide harvest->wash section Section plant into: - Treated leaf - Shoots above treated leaf - Shoots below treated leaf - Roots wash->section oxidize Combust plant sections in a sample oxidizer section->oxidize lsc Quantify ¹⁴C in each section using Liquid Scintillation Counting oxidize->lsc analyze Calculate % absorption and % translocation lsc->analyze

Caption: Workflow for analyzing herbicide uptake and translocation using radiolabeling.

Methodology:

  • Plant Growth: Cultivate test plants (e.g., Arabidopsis thaliana, soybean, or a relevant weed species) in a controlled environment to a consistent growth stage (e.g., 3-4 true leaves).

  • Herbicide Preparation: Prepare treatment solutions of ¹⁴C-amitrole or ¹⁴C-glyphosate with a known specific activity.

  • Application: Apply a precise volume (e.g., 10 µL) of the radiolabeled herbicide solution to the adaxial surface of a single, fully expanded leaf.

  • Incubation: Return the treated plants to the controlled environment for designated time periods (e.g., 6, 24, 48, and 72 hours).

  • Harvest and Washing: At each time point, carefully excise the treated leaf. Wash the surface of the treated leaf with a suitable solvent (e.g., 10% methanol) to remove any unabsorbed herbicide. The wash solution is collected for scintillation counting.

  • Sectioning: Dissect the plant into the following parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and the root system.

  • Oxidation and Scintillation Counting: Dry and combust each plant section in a biological sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Percent Absorption: (Total ¹⁴C in all plant sections) / (Total ¹⁴C applied) x 100

    • Percent Translocation: (Total ¹⁴C in all plant sections except the treated leaf) / (Total ¹⁴C absorbed) x 100

Protocol 2: In Vitro EPSP Synthase Inhibition Assay

This assay directly measures the inhibitory effect of glyphosate on its target enzyme, EPSPS. [8] Methodology:

  • Enzyme Extraction: Homogenize young, healthy plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 10 mM 2-mercaptoethanol). Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM KCl)

    • Shikimate-3-phosphate (S3P)

    • Phosphoenolpyruvate (PEP)

    • Varying concentrations of glyphosate

  • Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 20 minutes).

  • Phosphate Detection: The activity of EPSPS is determined by measuring the amount of inorganic phosphate (Pi) released during the reaction. This can be quantified colorimetrically using a malachite green-based assay, which forms a colored complex with Pi, measured spectrophotometrically at ~660 nm.

  • Data Analysis: Plot the enzyme activity as a function of the glyphosate concentration. Determine the IC₅₀ value (the concentration of glyphosate that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Protocol 3: HPLC Analysis of Carotenoid and Precursor Accumulation

This protocol quantifies the effect of this compound on the carotenoid biosynthesis pathway by measuring the levels of key carotenoids and their precursors. [9] Methodology:

  • Plant Treatment and Sampling: Treat plants with this compound and harvest leaf tissue at various time points. Include an untreated control group.

  • Pigment Extraction: Homogenize the leaf tissue in a cold solvent, typically acetone or a mixture of acetone and methanol, in the presence of a stabilizing agent like magnesium carbonate. Perform all extraction steps under dim light to prevent pigment degradation.

  • Phase Separation: Add a non-polar solvent (e.g., hexane or diethyl ether) and water to the extract to separate the lipophilic pigments into the non-polar phase.

  • Sample Preparation: Evaporate the non-polar phase to dryness under a stream of nitrogen and redissolve the pigment residue in a suitable solvent for HPLC analysis (e.g., a mixture of methanol, methyl-tert-butyl ether, and water).

  • HPLC Analysis:

    • Column: Use a C30 reversed-phase column, which provides excellent separation of carotenoid isomers.

    • Mobile Phase: Employ a gradient elution system, typically involving methanol, methyl-tert-butyl ether, and water.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at specific wavelengths for different carotenoids (e.g., 450 nm for β-carotene, 286 nm for phytoene).

  • Data Analysis: Identify and quantify the individual carotenoids and their precursors by comparing their retention times and absorption spectra to those of authentic standards. Calculate the concentration of each compound and compare the levels between this compound-treated and control plants.

Conclusion: Implications for Research and Development

The distinct mechanisms of action of this compound and glyphosate have significant implications for their use in agriculture and for the future of herbicide development. Glyphosate's highly specific and well-characterized mode of action has made it a cornerstone of modern weed management, but has also led to the evolution of resistance in numerous weed species, often through mutations in the target EPSPS enzyme.

This compound, with its less defined but equally potent mechanism of disrupting a fundamental plant process, offers an alternative mode of action that can be valuable in resistance management programs. The ambiguity surrounding its precise molecular target presents an opportunity for further research to potentially identify novel herbicide targets within the carotenoid biosynthesis pathway.

By employing the detailed experimental protocols outlined in this guide, researchers can further elucidate the nuances of these and other herbicidal compounds, contributing to the development of more effective and sustainable weed management strategies.

References

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  • Agilent. (2015). TRAcE LEVEL dETERMINATION Of this compound IN suRfAcE ANd GROuNd WATER by dIREcT AquEOus INjEcTION ON ThE AGILENT 6495 Lc/Ms/Ms.
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  • Padmanabhan, P., et al. (2017). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 292(38), 15670-15679.
  • Wikipedia. (2023). EPSP synthase.
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  • Alarcón-Reverte, R., et al. (2020).
  • de Souza, L. G. T., et al. (2023). Intercalation of Glyphosate in Mg–Al Layered Double Hydroxides and Its Controlled Release. ACS Omega.
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  • Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015).
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  • Lee, E. A., et al. (2021). Determination of Enzymatic Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase by LC/MS. Journal of Agricultural and Food Chemistry, 69(31), 8715-8722.
  • Soltani, N., et al. (2015). Effect of this compound and 2,4-D applied preplant and pre-emergence in soybean (Glycine max). Canadian Journal of Plant Science, 95(5), 967-972.
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  • de Avila, L. A., et al. (2019). EPSPs expression and enzymatic activity in glyphosate resistant Digitaria insularis. Planta Daninha, 37.
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  • de Oliveira, M. C., et al. (2023). Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance. MDPI.
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Unraveling the Metabolic Maze: A Comparative Guide to the Cross-Reactivity of Amitrole

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and the agricultural sciences, understanding the precise molecular interactions of a compound is paramount. This guide provides an in-depth, objective analysis of the herbicide amitrole, moving beyond its primary mechanism of action to explore its significant cross-reactivity with other vital metabolic pathways. By presenting supporting experimental data and detailed methodologies, we aim to equip scientists with the critical insights needed for informed research and development decisions.

Introduction: this compound's Primary Target and the Concept of Cross-Reactivity

This compound (3-amino-1,2,4-triazole) is a non-selective herbicide widely recognized for its potent inhibition of amino acid biosynthesis in plants.[1] Its primary mode of action is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[2][3] This pathway is essential for plant growth and development, and its disruption leads to plant death. The absence of this specific pathway in animals is a foundational principle behind its selective toxicity as a herbicide.[2]

However, the toxicological profile of this compound is not confined to this single interaction. "Cross-reactivity" in this context refers to the ability of this compound to interact with and modulate the activity of other, unintended biological targets, or "off-targets." These interactions can lead to a cascade of physiological effects, some of which are the basis for its observed toxicity in non-target organisms and its classification as a potential carcinogen.[1] This guide will dissect these off-target interactions, providing a comparative framework to understand the broader metabolic impact of this compound.

The Histidine Biosynthesis Pathway: The Intended Target

The primary herbicidal effect of this compound stems from its structural mimicry of a substrate in the histidine biosynthesis pathway, leading to the inhibition of IGPD. This enzyme catalyzes the sixth step in the conversion of ATP and phosphoribosyl pyrophosphate to histidine.[4]

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) PRATP Phosphoribosyl-ATP PRPP->PRATP ATP phosphoribosyltransferase ATP ATP ATP->PRATP PRAMP Phosphoribosyl-AMP PRATP->PRAMP ProFAR ProFAR PRAMP->ProFAR IGP Imidazoleglycerol-phosphate ProFAR->IGP IAP Imidazoleacetol-phosphate IGP->IAP IGPD Histidinol_P L-Histidinol-phosphate IAP->Histidinol_P Histidinol L-Histidinol Histidinol_P->Histidinol Histidine L-Histidine Histidinol->Histidine This compound This compound IGPD IGPD This compound->IGPD Inhibits

Caption: The Histidine Biosynthesis Pathway and the inhibitory action of this compound on Imidazoleglycerol-phosphate dehydratase (IGPD).

The inhibition of IGPD leads to an accumulation of imidazoleglycerol phosphate and a deficiency in histidine, ultimately halting protein synthesis and causing plant death. The specificity of this interaction is a key determinant of its herbicidal efficacy.

Cross-Reactivity with Mammalian Thyroid Peroxidase: A Major Off-Target Interaction

A significant and well-documented off-target effect of this compound is its interference with thyroid hormone synthesis in mammals.[5][6] This occurs through the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroid hormones (T3 and T4).[7]

Thyroid_Hormone_Synthesis cluster_thyroid Thyroid Hormone Synthesis Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation TPO Thyroid Peroxidase (TPO) MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination DIT Diiodotyrosine (DIT) Iodine->DIT Iodination Thyroglobulin Thyroglobulin (TG) Thyroglobulin->MIT Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T3 T4 Thyroxine (T4) DIT->T4 Coupling This compound This compound This compound->TPO Inhibits Methimazole Methimazole Methimazole->TPO Inhibits TPO->Iodine TPO->MIT TPO->DIT TPO->T3 TPO->T4 Catalase_Activity cluster_catalase Catalase-Mediated Decomposition H2O2 2 H2O2 (Hydrogen Peroxide) H2O 2 H2O (Water) H2O2->H2O O2 O2 (Oxygen) H2O2->O2 Catalase Catalase This compound This compound This compound->Catalase Inhibits Catalase->H2O Catalase->O2

Caption: The inhibitory effect of this compound on the decomposition of hydrogen peroxide by Catalase.

The inhibition of catalase by this compound can lead to an accumulation of hydrogen peroxide, a reactive oxygen species (ROS), contributing to cellular oxidative stress. This mechanism may play a role in the broader toxicological profile of this compound.

Comparison with Other Amino Acid Synthesis Inhibitors

To provide a broader perspective, it is valuable to compare this compound's cross-reactivity profile with that of other classes of herbicides that also target amino acid biosynthesis.

Herbicide ClassPrimary TargetKnown Off-Target Effects/Cross-Reactivity
Triazoles (e.g., this compound) Imidazoleglycerol-phosphate dehydratase (IGPD)Thyroid Peroxidase, Catalase. [5]
Sulfonylureas Acetolactate synthase (ALS)Generally low mammalian toxicity, but some reports suggest potential for endocrine disruption and neurotoxicity at high doses. [8][9]
Imidazolinones Acetolactate synthase (ALS)Considered to have low mammalian toxicity, but concerns exist regarding their persistence in the environment and potential effects on non-target plants. [10][11]
Glyphosate 5-enolpyruvylshikimate-3-phosphate (EPSP) synthaseA subject of ongoing debate and research regarding potential off-target effects, including links to various health concerns.

This comparison underscores that while many herbicides target pathways specific to plants, the potential for off-target effects in other organisms is a critical area of investigation. The distinct cross-reactivity profile of this compound, particularly its potent inhibition of thyroid peroxidase, sets it apart from many other amino acid synthesis inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

To enable researchers to independently verify and expand upon these findings, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from established methods for assessing TPO inhibition. [7][12] Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on thyroid peroxidase activity.

Materials:

  • Purified thyroid peroxidase (porcine or recombinant human)

  • Guaiacol

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) and positive control (methimazole)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 470 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methimazole in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and methimazole in phosphate buffer.

    • Prepare a 20 mM guaiacol solution in phosphate buffer.

    • Prepare a 0.6 mM H2O2 solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the appropriate dilution of the test compound, methimazole, or vehicle control (buffer with solvent).

    • Add 50 µL of the TPO enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add 50 µL of the guaiacol solution to each well.

    • Add 50 µL of the H2O2 solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 470 nm over time (kinetic read) or after a fixed time point (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and control.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

TPO_Assay_Workflow start Start prep Prepare Reagents (Test Compound, TPO, Guaiacol, H2O2) start->prep setup Set up 96-well plate (Compound/Control + TPO) prep->setup incubate1 Incubate (10 min, RT) setup->incubate1 add_guaiacol Add Guaiacol incubate1->add_guaiacol add_h2o2 Add H2O2 (Initiate Reaction) add_guaiacol->add_h2o2 measure Measure Absorbance at 470 nm add_h2o2->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay.

Catalase Activity Inhibition Assay

This protocol is based on the principle of measuring the residual hydrogen peroxide after enzymatic degradation. [13][14] Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on catalase activity.

Materials:

  • Purified catalase

  • Hydrogen peroxide (H2O2)

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4)

  • Phosphate buffer (pH 7.0)

  • Test compound (this compound)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare a 30 mM H2O2 solution in phosphate buffer.

    • Prepare a 0.01 N KMnO4 solution.

    • Prepare a 2 N H2SO4 solution.

  • Assay Reaction:

    • In a series of test tubes, add 1 mL of the appropriate dilution of the test compound or vehicle control.

    • Add 1 mL of the catalase enzyme solution to each tube.

    • Incubate the tubes at 25°C for 5 minutes.

    • Add 1 mL of the H2O2 solution to each tube and incubate for exactly 1 minute.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 2 mL of 2 N H2SO4.

    • Titrate the remaining H2O2 with 0.01 N KMnO4 until a faint pink color persists.

  • Data Analysis:

    • The amount of H2O2 decomposed is calculated by subtracting the amount of remaining H2O2 from the initial amount.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Catalase_Assay_Workflow start Start prep Prepare Reagents (Test Compound, Catalase, H2O2, H2SO4, KMnO4) start->prep reaction Incubate Compound/Control with Catalase prep->reaction add_h2o2 Add H2O2 and Incubate (1 min) reaction->add_h2o2 stop_reaction Stop Reaction with H2SO4 add_h2o2->stop_reaction titrate Titrate with KMnO4 stop_reaction->titrate analyze Calculate % Inhibition and IC50 titrate->analyze end End analyze->end

Caption: Experimental workflow for the Catalase activity inhibition assay.

Conclusion: A Holistic View of this compound's Metabolic Impact

This guide has elucidated that while this compound's primary herbicidal activity is due to the targeted inhibition of imidazoleglycerol-phosphate dehydratase, its metabolic influence extends to crucial mammalian pathways. The cross-reactivity with thyroid peroxidase and catalase underscores the importance of comprehensive toxicological profiling in the development and regulation of chemical compounds. For researchers, a thorough understanding of these off-target interactions is essential for designing more selective and safer molecules, whether for agricultural applications or as therapeutic agents. The provided experimental frameworks offer a starting point for further investigation into the complex and multifaceted metabolic landscape affected by this compound and other xenobiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.